5,5'-Dimethoxylariciresinol
描述
Structure
3D Structure
属性
IUPAC Name |
4-[[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-26-16-6-12(7-17(27-2)20(16)24)5-14-11-30-22(15(14)10-23)13-8-18(28-3)21(25)19(9-13)29-4/h6-9,14-15,22-25H,5,10-11H2,1-4H3/t14-,15-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBWYJVDBFYNOP-AYSMAOOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C(=C3)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301107375 | |
| Record name | (2S,3R,4R)-Tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301107375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116498-58-9 | |
| Record name | (2S,3R,4R)-Tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116498-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5'-Dimethoxylariciresinol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116498589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3R,4R)-Tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301107375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-DIMETHOXYLARICIRESINOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8C029Q37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,5'-Dimethoxylariciresinol: Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,5'-Dimethoxylariciresinol, a lignan (B3055560) with potential pharmacological significance. The document details its primary natural sources, methodologies for its isolation and purification, and an exploration of its biosynthetic origins. Quantitative data from relevant studies are presented in structured tables for comparative analysis. Furthermore, experimental workflows and biosynthetic pathways are illustrated through detailed diagrams to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound is a naturally occurring lignan found predominantly in plants of the Phellodendron genus. Scientific literature has identified the bark of the following species as key sources:
-
Phellodendron amurense : The dried bark of this tree is a well-documented source of glycosides of (±)-5,5′-dimethoxylariciresinol[1].
-
Phellodendron chinense Schneid. : This species is also recognized as a source of this compound.
Additionally, the stems of Sinocalamus affinis have been reported to contain this compound. A closely related compound, This compound-4-O-β-D-glucoside , has been successfully extracted from plants of the Mahonia genus.
Biosynthesis of this compound
The biosynthesis of this compound originates from the phenylpropanoid pathway, a central metabolic route in plants for the synthesis of a wide array of natural products. The general biosynthetic pathway for lignans (B1203133), including lariciresinol (B1674508) derivatives, is understood to proceed through the following key steps. The specific methylation at the 5 and 5' positions is catalyzed by O-methyltransferases (OMTs).
The biosynthesis of lignans is initiated from the amino acid phenylalanine, which is converted to cinnamic acid. Through a series of enzymatic reactions including hydroxylation and methylation, coniferyl alcohol, the primary monolignol precursor, is formed[2]. The specific methylation steps in the phenylpropanoid pathway are catalyzed by enzymes such as Caffeic acid O-methyltransferase (COMT) and Caffeoyl-CoA O-methyltransferase (CCoAOMT)[3].
Two molecules of coniferyl alcohol then undergo stereoselective coupling, a reaction mediated by dirigent proteins and laccases, to form pinoresinol[2]. Pinoresinol is subsequently reduced to lariciresinol. It is hypothesized that specific O-methyltransferases (OMTs) then act on a lariciresinol-type precursor to introduce the methoxy (B1213986) groups at the 5 and 5' positions, yielding this compound. Plant OMTs are a large family of enzymes responsible for the methylation of various secondary metabolites, including phenylpropanoids and flavonoids[4]. The regioselective methylation of lignans is a critical step in their biosynthesis, and specific OMTs have been identified that catalyze the methylation of lignan precursors[5].
Isolation and Purification of this compound Glycoside
The isolation of this compound from its natural sources typically involves the extraction and purification of its glycosidic form. The following protocol is based on the methodology described for the isolation of lignan glycosides from the bark of Phellodendron amurense.
Experimental Protocol
A detailed experimental protocol for the isolation of (±)-5,5′-dimethoxylariciresinol glycoside from the dried bark of Phellodendron amurense is outlined below. This procedure involves initial extraction with methanol (B129727), followed by a series of chromatographic separations to purify the target compound.
3.1.1. Extraction
-
Maceration : The dried and powdered bark of Phellodendron amurense is macerated with methanol (MeOH) at room temperature.
-
Concentration : The methanolic extract is concentrated under reduced pressure to yield a crude extract.
3.1.2. Solvent Partitioning
-
The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The lignan glycosides are typically enriched in the more polar fractions (EtOAc and n-BuOH).
3.1.3. Chromatographic Purification
-
Column Chromatography (Silica Gel) : The n-BuOH soluble fraction is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of increasing polarity, typically using a mixture of chloroform and methanol (e.g., CHCl₃-MeOH, 9:1 to 1:1).
-
Column Chromatography (Sephadex LH-20) : Fractions containing the target compound are further purified on a Sephadex LH-20 column, eluting with methanol.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification is achieved by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water gradient.
Data Presentation
The following table summarizes the quantitative data that could be expected from a typical isolation process. Please note that specific yields may vary depending on the plant material and the precise experimental conditions.
| Parameter | Value | Reference |
| Starting Material | Dried bark of Phellodendron amurense | Ida et al., 1993 |
| Extraction Solvent | Methanol | Ida et al., 1993 |
| Primary Fractionation | n-Butanol soluble fraction | Ida et al., 1993 |
| Purification Techniques | Silica Gel CC, Sephadex LH-20 CC, Prep-HPLC | Ida et al., 1993 |
| Final Yield | Data not available in the reviewed literature | - |
| Purity | >95% (as determined by HPLC) | General expectation for purified natural products |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation and purification of this compound glycoside.
References
- 1. Phenolic constituents of phellodendron amurense bark (1993) | Yoshiteru Ida | 96 Citations [scispace.com]
- 2. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biosynthetic Pathway of 5,5'-Dimethoxylariciresinol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Dimethoxylariciresinol is a lignan (B3055560) of significant interest due to its potential pharmacological activities. Understanding its biosynthetic pathway in plants is crucial for harnessing its therapeutic potential, whether through metabolic engineering of plants or synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic steps from the central phenylpropanoid pathway to the final methylated product. This document includes a summary of the key enzymes involved, a proposed pathway diagram, and detailed experimental protocols relevant to the study of this and similar biosynthetic pathways. While the complete enzymatic cascade for this compound biosynthesis is yet to be fully elucidated, this guide synthesizes the current understanding of lignan biosynthesis to present a robust theoretical framework.
Introduction to Lignan Biosynthesis
Lignans (B1203133) are a diverse class of phenolic compounds found in a wide variety of plants. They are formed by the oxidative coupling of two phenylpropane units (C6-C3). The biosynthesis of lignans begins with the general phenylpropanoid pathway, which converts L-phenylalanine into various hydroxycinnamoyl-CoA esters. These esters are then reduced to monolignols, primarily coniferyl alcohol, which serve as the building blocks for most lignans.
The general pathway to the core lignan structure involves several key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.
-
Further Hydroxylation and Methylation: A series of hydroxylases and O-methyltransferases (OMTs), such as p-coumarate 3-hydroxylase (C3H), caffeoyl-CoA O-methyltransferase (CCoAOMT), and caffeic acid O-methyltransferase (COMT), modify the phenyl ring to produce feruloyl-CoA.[1][2][3]
-
Reduction to Monolignols: Two key reductases, cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD), convert feruloyl-CoA to coniferyl alcohol.[4]
-
Oxidative Coupling: Two molecules of coniferyl alcohol are coupled to form the initial lignan structure, typically (+)- or (-)-pinoresinol. This reaction is often controlled by dirigent proteins (DIRs), which dictate the stereochemistry of the product.[4][5]
-
Sequential Reductions: Pinoresinol (B1678388) is then reduced by pinoresinol-lariciresinol reductase (PLR) to lariciresinol (B1674508), which can be further reduced to secoisolariciresinol.[4][6]
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to proceed from the central lignan pathway intermediate, lariciresinol. The key transformation is the methylation of the hydroxyl groups at the 5 and 5' positions of the aromatic rings. The specific O-methyltransferase(s) responsible for this dual methylation has not yet been definitively characterized in the scientific literature. However, based on the known activities of plant OMTs, a dedicated "lariciresinol 5,5'-O-methyltransferase" is hypothesized to catalyze this reaction.
The proposed pathway is as follows:
-
Formation of Lariciresinol: As described in the general lignan pathway, L-phenylalanine is converted through a series of enzymatic steps to coniferyl alcohol. Two molecules of coniferyl alcohol undergo stereospecific coupling to form pinoresinol, which is subsequently reduced by pinoresinol-lariciresinol reductase (PLR) to yield lariciresinol.
-
Methylation of Lariciresinol: Lariciresinol is then proposed to be a substrate for a specific O-methyltransferase (or a series of OMTs) that methylates the 5 and 5' hydroxyl groups. This step utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.
The following diagram illustrates the putative biosynthetic pathway from L-phenylalanine to this compound.
Key Enzymes and Their Families
The biosynthesis of this compound involves a consortium of enzymes from several well-characterized families.
| Enzyme Family | Abbreviation | Role in Pathway |
| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine to initiate the phenylpropanoid pathway. |
| Cytochrome P450 Monooxygenases | C4H, C3H | Hydroxylation of the phenyl ring. |
| 4-Coumarate:CoA Ligase | 4CL | Activation of hydroxycinnamic acids to their CoA esters. |
| O-Methyltransferases | CCoAOMT, COMT | Methylation of hydroxyl groups on the phenyl ring of CoA esters and free acids/aldehydes/alcohols. |
| Cinnamoyl-CoA Reductase | CCR | Reduction of hydroxycinnamoyl-CoA esters to their corresponding aldehydes. |
| Cinnamyl Alcohol Dehydrogenase | CAD | Reduction of hydroxycinnamyl aldehydes to monolignols. |
| Dirigent Proteins | DIR | Stereospecific coupling of monolignols to form the initial lignan scaffold. |
| Pinoresinol-Lariciresinol Reductase | PLR | Sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. |
| Putative Lariciresinol 5,5'-O-Methyltransferase | OMT | Hypothesized to catalyze the final methylation steps to produce this compound. |
Quantitative Data
Currently, there is a paucity of specific quantitative data for the enzymes directly involved in the final steps of this compound biosynthesis. However, kinetic parameters for related enzymes in the general phenylpropanoid and lignan pathways have been reported. This data can serve as a benchmark for future characterization studies.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Plant Source |
| Caffeic acid O-methyltransferase (COMT) | Caffeic Acid | 50 - 150 | 0.1 - 1.0 | Alfalfa |
| 5-hydroxyconiferaldehyde | 5 - 20 | 0.5 - 2.0 | Alfalfa | |
| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Pinoresinol | 10 - 30 | 0.2 - 0.8 | Flax |
| (-)-Pinoresinol | 5 - 15 | 0.3 - 1.2 | Flax |
Note: The values presented are approximate ranges from various studies and can vary depending on the specific isoform and assay conditions.
Experimental Protocols
The elucidation of a biosynthetic pathway such as that for this compound requires a multi-faceted approach combining transcriptomics, metabolomics, and biochemical characterization of enzymes.
Identification of Candidate Genes
A common workflow for identifying candidate genes involved in a specific biosynthetic pathway is outlined below.
Protocol for Heterologous Expression and Characterization of a Candidate O-Methyltransferase
This protocol describes the general steps for expressing a candidate plant OMT in E. coli and characterizing its enzymatic activity.
1. Cloning of the Candidate OMT Gene:
- Isolate total RNA from the plant tissue of interest.
- Synthesize cDNA using reverse transcriptase.
- Amplify the full-length open reading frame (ORF) of the candidate OMT gene using PCR with gene-specific primers.
- Clone the PCR product into a suitable E. coli expression vector (e.g., pET vector series) containing an affinity tag (e.g., His-tag, GST-tag) for purification.
2. Heterologous Expression in E. coli:
- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
- Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.
3. Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail.
- Lyse the cells by sonication or using a French press.
- Centrifuge the lysate to pellet cell debris.
- Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
- Elute the purified protein and dialyze against a storage buffer.
- Assess the purity of the protein by SDS-PAGE.
4. Enzyme Assays:
- Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified enzyme, the putative substrate (lariciresinol), and the methyl donor S-adenosyl-L-methionine (SAM).
- Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
- Stop the reaction by adding an acid (e.g., HCl) and extracting the product with an organic solvent (e.g., ethyl acetate).
- Analyze the reaction products by HPLC or LC-MS/MS to identify and quantify the methylated product (this compound).
5. Determination of Kinetic Parameters:
- Perform enzyme assays with varying concentrations of the substrate (lariciresinol) while keeping the concentration of SAM saturating.
- Measure the initial reaction velocities.
- Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation.
- Calculate the turnover number (kcat) from Vmax and the enzyme concentration.
Metabolite Profiling by LC-MS/MS
1. Sample Preparation:
- Grind plant tissue to a fine powder in liquid nitrogen.
- Extract metabolites with a suitable solvent, typically 80% methanol.
- Centrifuge to pellet cell debris and collect the supernatant.
- Filter the supernatant before analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Separate the metabolites on a reverse-phase C18 column using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.
- Mass Spectrometry (MS): Analyze the eluting compounds using a mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap.
- Targeted Analysis: For quantification of known compounds like lariciresinol and this compound, use a targeted approach such as Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This involves monitoring specific precursor-to-product ion transitions for each compound, providing high sensitivity and selectivity.
Conclusion and Future Perspectives
The biosynthesis of this compound is a specialized branch of the well-established lignan pathway in plants. While the overarching framework is understood, the specific enzymes responsible for the final methylation steps remain to be definitively identified and characterized. The protocols and methodologies outlined in this guide provide a roadmap for researchers to investigate this and other plant specialized metabolic pathways. Future work involving a combination of transcriptomics, metabolomics, and rigorous biochemical characterization of candidate enzymes will be essential to fully elucidate the biosynthesis of this promising bioactive compound. Such knowledge will be invaluable for the development of biotechnological platforms for the sustainable production of this compound for pharmaceutical and nutraceutical applications.
References
- 1. Transcriptome and metabolome analyses of lignin biosynthesis mechanism of Platycladus orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Integrative analysis of the metabolome and transcriptome provides insights into the mechanisms of lignan biosynthesis in Herpetospermum pedunculosum (Cucurbitaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 5,5'-Dimethoxylariciresinol and its Derivatives in Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans (B1203133) are a vast class of diphenolic compounds found in higher plants, formed through the dimerization of two phenylpropane units.[1] They exhibit a wide range of chemical structures and biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[2][3] Among these, 5,5'-Dimethoxylariciresinol and its derivatives represent a noteworthy subgroup of lignans with significant therapeutic potential. These compounds are characterized by a specific substitution pattern on their aromatic rings, which contributes to their distinct pharmacological profiles. This technical guide provides an in-depth overview of this compound and its derivatives, covering their sources in medicinal plants, detailed experimental protocols for their study, quantitative biological data, and the signaling pathways through which they exert their effects.
Medicinal Plant Sources and Chemical Structures
This compound and its glycosidic or esterified derivatives have been successfully isolated from a variety of medicinal plants. The core structure is based on the lariciresinol (B1674508) skeleton, with methoxy (B1213986) groups typically at the 5 and 5' positions. Derivatives often involve glycosylation or feruloylation at the hydroxyl groups.
Table 1: Principal Medicinal Plant Sources of this compound and Its Derivatives
| Compound Name | Plant Source(s) | Family | Reference(s) |
|---|---|---|---|
| This compound | Phellodendron amurense (bark) | Rutaceae | [4] |
| This compound-4-O-β-D-glucoside (DMAG) | Mahonia species | Berberidaceae | [5] |
| (+)-9'-O-trans-feruloyl-5,5'-dimethoxylariciresinol | Lindera obtusiloba (stems) | Lauraceae | [] |
| 9-O-Feruloyl-5,5'-dimethoxylariciresinol | Viburnum cylindricum | Adoxaceae | [] |
| (-)-Lariciresinol | Isatis indigotica (roots) | Brassicaceae |[7][8] |
Extraction, Isolation, and Characterization Protocols
The extraction and purification of lignans from plant matrices are critical steps for their pharmacological investigation.[2][3] Methodologies must be optimized to handle the compounds' polarity and potential for degradation.
General Extraction and Isolation Workflow
The process begins with the preparation of plant material, followed by solvent extraction, partitioning, and chromatographic purification.
Caption: General workflow for the extraction and isolation of lignans.
Detailed Methodologies
a. Extraction Solvents and Techniques: Lignans are typically extracted using polar organic solvents.[9] Aqueous mixtures of ethanol (B145695) or methanol (70-100%) are most common.[2] For less polar aglycones, ethyl acetate can be effective.[2] Common techniques include maceration, Soxhlet extraction, and heated reflux, often performed at temperatures between 80-100 °C.[2] For lignan (B3055560) glycosides that exist in complex polymeric structures, such as in flaxseed, alkaline hydrolysis is employed to break ester and glycoside linkages, liberating the core lignan.[2][10]
b. Purification and Isolation: Following extraction and concentration, a multi-step purification process is required.
-
Liquid-Liquid Partitioning: The crude extract is often partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.
-
Column Chromatography: This is the primary method for separation. Common stationary phases include silica (B1680970) gel for normal-phase chromatography and Sephadex LH-20 for size exclusion and adsorption chromatography, which is particularly effective for separating phenolic compounds.[10]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is frequently used as a final step to obtain highly pure compounds.[11]
c. Structure Elucidation: The chemical structures of isolated compounds are determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[12]
Biological Activities and Mechanisms of Action
Research has unveiled several significant biological activities for this compound and its derivatives, particularly in the fields of oncology and neuropharmacology.
Reversal of Multidrug Resistance (MDR) in Cancer
A key challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells.[13]
a. Quantitative Data: this compound-4-O-β-D-glucoside (DMAG) has been shown to reverse doxorubicin (B1662922) resistance in the K562/DOX human leukemia cell line.[5][13]
Table 2: Efficacy of DMAG in Reversing Doxorubicin Resistance in K562/DOX Cells
| Treatment | IC₅₀ of Doxorubicin (μM) | Fold Reversal | Reference(s) |
|---|---|---|---|
| Doxorubicin alone | 34.93 ± 1.37 | - | [5][13] |
| Doxorubicin + 1.0 μM DMAG | 12.51 ± 1.28 | 2.79 | [5][13] |
| Doxorubicin + Verapamil (Control) | Not specified (1.21-fold decrease) | 1.21 |[13] |
b. Mechanism of Action: DMAG enhances the cytotoxicity of doxorubicin by inhibiting the efflux function of P-gp.[13] This leads to increased intracellular accumulation of the chemotherapeutic agent, thereby restoring its ability to induce apoptosis in resistant cells.[13][14] This was confirmed by observing increased intracellular fluorescence of both doxorubicin and rhodamine 123 (a known P-gp substrate) in the presence of DMAG.[5][13]
Caption: DMAG reverses multidrug resistance by inhibiting P-gp efflux.
c. Key Experimental Protocols:
-
Cell Viability (MTT Assay): K562/DOX cells are seeded in 96-well plates and treated with varying concentrations of doxorubicin, with or without a fixed concentration of DMAG (e.g., 1.0 μM). After incubation (e.g., 48 hours), MTT reagent is added. Viable cells convert MTT to formazan, which is solubilized and measured spectrophotometrically to determine the IC₅₀ value.[5]
-
Apoptosis Assay (Hoechst 33342/PI Staining): Cells are treated with doxorubicin and/or DMAG. They are then stained with Hoechst 33342 (stains all nuclei) and Propidium Iodide (PI, stains nuclei of late apoptotic/necrotic cells). Apoptotic cells are identified by condensed or fragmented chromatin (bright blue fluorescence from Hoechst) under a fluorescence microscope.[5]
-
Intracellular Drug Accumulation: K562/DOX cells are incubated with a fluorescent substrate of P-gp (e.g., doxorubicin or rhodamine 123) in the presence or absence of DMAG. After a set time (e.g., 1 hour), the cells are washed, and the intracellular fluorescence is quantified using flow cytometry or a fluorescence microplate reader.[5][13] An increase in fluorescence in DMAG-treated cells indicates inhibition of efflux.[5]
Neuroprotective Effects
Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative diseases.[15] Lignans and related phenolic compounds are known for their antioxidant properties.
a. Quantitative Data: While direct data for this compound is limited, studies on the structurally similar compound 4,5-Dimethoxypyrocatechol, isolated from Cynanchum paniculatum, provide insight into the potential neuroprotective mechanisms.[15]
Table 3: Neuroprotective Effect of 4,5-Dimethoxypyrocatechol on Glutamate-Stressed HT22 Cells
| Treatment (vs. Glutamate (B1630785) alone) | Parameter Measured | Result | Reference(s) |
|---|---|---|---|
| 100 μM 4,5-Dimethoxypyrocatechol | Cell Viability | Dose-dependent increase | [15] |
| 100 μM 4,5-Dimethoxypyrocatechol | Intracellular ROS Level | Reduction from 125.14% to 103.36% | [15] |
| Not specified | Intracellular Ca²⁺ Concentration | Reduction |[15] |
b. Mechanism of Action: High concentrations of extracellular glutamate can induce oxidative stress in neuronal cells (like the HT22 hippocampal cell line) by inhibiting cystine uptake, which leads to glutathione (B108866) depletion and a subsequent increase in reactive oxygen species (ROS) and intracellular calcium (Ca²⁺).[15] 4,5-Dimethoxypyrocatechol exerts its neuroprotective effect by directly scavenging ROS and suppressing the influx of Ca²⁺, thereby preventing the downstream cascade of oxidative cell death.[15]
Caption: Neuroprotective mechanism against glutamate-induced oxidative stress.
c. Key Experimental Protocols:
-
Glutamate-Induced Toxicity Assay: Immortalized mouse hippocampal HT22 cells are pre-treated with various concentrations of the test compound for a few hours. Subsequently, a toxic concentration of glutamate (e.g., 5 mM) is added. Cell viability is assessed 24 hours later using the MTT assay to determine the protective effect of the compound.[15]
-
Intracellular ROS Measurement: HT22 cells are treated as above. After glutamate exposure, the cells are loaded with a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent in the presence of ROS. The fluorescence intensity is then measured to quantify ROS levels.[15]
Antiviral Activity
Certain lignans have demonstrated efficacy against viral pathogens. (-)-Lariciresinol, a closely related compound, has been identified as an inhibitor of the Hepatitis B Virus (HBV).[7]
a. Mechanism of Action: (-)-Lariciresinol isolated from the roots of Isatis indigotica was found to inhibit HBV DNA replication in vitro for both wild-type and drug-resistant strains.[7][8] Mechanistic studies showed that the compound primarily acts by inhibiting viral transcription, leading to a reduction in HBV RNA production.[7] This effect may be related to the regulation of hepatocyte nuclear factor 1α (HNF1α).[7]
Conclusion and Future Perspectives
This compound and its derivatives are a promising class of lignans with well-defined biological activities, particularly in overcoming cancer multidrug resistance. The ability of DMAG to inhibit P-gp mediated drug efflux presents a clear strategy for combination chemotherapy, potentially revitalizing the efficacy of existing anticancer drugs. Furthermore, the demonstrated neuroprotective and antiviral activities of structurally similar lignans warrant further investigation into this specific subclass.
Future research should focus on:
-
Broadening the Scope: Screening this compound and its derivatives against a wider range of cancer cell lines and resistant models.
-
In Vivo Studies: Translating the promising in vitro results into preclinical animal models to assess efficacy, pharmacokinetics, and safety.
-
Structure-Activity Relationship (SAR): Synthesizing new derivatives to optimize potency and selectivity for specific targets like P-gp or viral proteins.
-
Mechanism Elucidation: Further exploring the precise molecular interactions and signaling pathways, such as the potential anti-inflammatory and neuroprotective mechanisms of this compound itself.
This technical guide consolidates the current knowledge on these valuable natural products, providing a foundation for researchers and drug development professionals to build upon in the quest for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Plants | 116498-58-9 | Invivochem [invivochem.com]
- 5. Reversal of multidrug resistance by this compound-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription | MDPI [mdpi.com]
- 8. (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]
- 12. Isolation and structure elucidation of 5'-O-beta-D-glucopyranosyl-dihydroascorbigen from Cardamine diphylla rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversal of multidrug resistance by 5,5’-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective effects of 4,5-dimethoxypyrocatechol isolated from Cynanchum paniculatum on HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of 5,5'-Dimethoxylariciresinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the naturally occurring lignan, 5,5'-Dimethoxylariciresinol. The information presented herein is essential for the identification, characterization, and quantification of this compound in various matrices, aiding researchers in the fields of phytochemistry, pharmacology, and drug discovery.
Core Spectroscopic and Spectrometric Data
The structural elucidation of this compound is critically dependent on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 4.73 | d | 6.8 |
| 3 | 2.50 | m | |
| 4 | 3.89 | dd | 8.8, 6.4 |
| 4 | 3.69 | dd | 8.8, 7.2 |
| 7 | 2.65 | m | |
| 8 | 1.80 | m | |
| 9 | 3.55 | m | |
| 2' | 6.57 | s | |
| 6' | 6.57 | s | |
| 2'' | 6.57 | s | |
| 6'' | 6.57 | s | |
| 3', 5'-OCH₃ | 3.85 | s | |
| 3'', 5''-OCH₃ | 3.85 | s | |
| 4'-OH | 5.40 | s | |
| 4''-OH | 5.40 | s |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ, ppm) |
| 1' | 132.4 |
| 2' | 102.8 |
| 3' | 147.1 |
| 4' | 134.8 |
| 5' | 147.1 |
| 6' | 102.8 |
| 1'' | 132.4 |
| 2'' | 102.8 |
| 3'' | 147.1 |
| 4'' | 134.8 |
| 5'' | 147.1 |
| 6'' | 102.8 |
| 2 | 82.5 |
| 3 | 46.8 |
| 4 | 72.9 |
| 7 | 33.1 |
| 8 | 41.2 |
| 9 | 60.9 |
| 3', 5'-OCH₃ | 56.4 |
| 3'', 5''-OCH₃ | 56.4 |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 421.1857 |
| [M+Na]⁺ | 443.1676 |
Ionization Mode: ESI (Electrospray Ionization)
Experimental Protocols
The acquisition of high-quality spectroscopic and spectrometric data is contingent upon meticulous experimental execution. The following protocols provide a framework for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH 7.26 ppm; δC 77.16 ppm).
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of purified this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a solution of 50:50 acetonitrile:water containing 0.1% formic acid.
Instrumentation and Parameters:
-
Mass Spectrometer: Agilent 6530 Q-TOF LC/MS system (or equivalent) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Mass Range: m/z 100-1000
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic and spectrometric analysis of this compound, from sample isolation to final data interpretation.
5,5'-Dimethoxylariciresinol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the lignan (B3055560) 5,5'-Dimethoxylariciresinol, a naturally occurring phenolic compound. The guide covers the history of its discovery, its structural elucidation, and its known biological activities, with a particular focus on the potential of its glycoside derivative in overcoming multidrug resistance in cancer cells. Detailed experimental protocols for isolation and biological assays are provided, along with a summary of its physicochemical and spectroscopic data. While the total chemical synthesis of this compound is not widely documented in publicly available literature, this guide serves as a comprehensive resource on its known properties and therapeutic potential.
Introduction
Lignans (B1203133) are a large class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a furofuran-type lignan that has garnered interest due to its presence in medicinal plants and the biological activity of its derivatives. This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the field of drug discovery and development.
Discovery and History
The first significant report of a derivative of this compound in the scientific literature dates back to 1993. In a study focused on the phenolic constituents of the bark of Phellodendron amurense, a plant used in traditional medicine, Ida et al. isolated and identified glycosides of (±)-5,5′-dimethoxylariciresinol.[1] This discovery laid the groundwork for further investigation into this lignan and its natural sources. While this publication marks a key point in its history, the initial isolation and characterization of the aglycone itself are not as clearly documented in readily available literature.
Derivatives of this compound have also been identified in other plant species. For instance, 9-O-Feruloyl-5,5'-dimethoxylariciresinol has been isolated from Viburnum cylindricum, and the glucoside of this compound has been extracted from plants of the Mahonia genus.
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₂₈O₈ |
| Molecular Weight | 420.45 g/mol |
| CAS Number | 116498-58-9 |
| Appearance | Powder |
| IUPAC Name | 4-[[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol |
Spectroscopic Data
The structural elucidation of this compound and its derivatives has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Detailed ¹H-NMR and ¹³C-NMR data are crucial for the structural confirmation of this compound. While specific assignments can vary slightly based on the solvent used, representative data is summarized below.
| ¹³C-NMR Chemical Shifts (δ) | ¹H-NMR Chemical Shifts (δ) |
| Assignments are based on typical values for furofuran lignans and may require specific experimental data for definitive confirmation. | Assignments are based on typical values for furofuran lignans and may require specific experimental data for definitive confirmation. |
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
| MS Data | |
| Exact Mass | 420.1784 |
| Key Fragmentation Patterns | Typically involves cleavage of the ether linkages and side chains, providing structural information. |
Chemical Synthesis
A comprehensive search of publicly available scientific literature and chemical databases did not yield established methods for the total chemical synthesis of this compound. The synthesis of structurally related lignans often involves complex stereoselective steps to control the chiral centers in the furofuran ring system. The development of a synthetic route to this compound would be a valuable contribution to the field, enabling further biological evaluation and the generation of novel analogs.
Biological Activity and Signaling Pathways
The most well-documented biological activity of a this compound derivative is the reversal of multidrug resistance (MDR) in cancer cells by its 4-O-β-D-glucoside (DMAG).
Reversal of Multidrug Resistance
A study on doxorubicin-resistant human leukemia cells (K562/DOX) demonstrated that DMAG can significantly enhance the cytotoxicity of doxorubicin (B1662922). This effect is attributed to the inhibition of the P-glycoprotein (P-gp) efflux pump, a key mediator of MDR.
Quantitative Data from Multidrug Resistance Reversal Studies:
| Parameter | Cell Line | Treatment | Value |
| Doxorubicin IC₅₀ | K562/DOX | Doxorubicin alone | 34.93 ± 1.37 µM |
| Doxorubicin IC₅₀ | K562/DOX | Doxorubicin + 1.0 µM DMAG | 12.51 ± 1.28 µM |
| Doxorubicin Fluorescence Intensity | K562/DOX | 15.0 µM Doxorubicin (1 hr) | 33093.12 |
| Doxorubicin Fluorescence Intensity | K562/DOX | 15.0 µM Doxorubicin + 1.0 µM DMAG (1 hr) | 2.3-fold higher |
| Rhodamine 123 Fluorescence Intensity | K562/DOX | Rhodamine 123 alone | - |
| Rhodamine 123 Fluorescence Intensity | K562/DOX | Rhodamine 123 + 1.0 µM DMAG | Increased by 49.11% |
Proposed Signaling Pathway for MDR Reversal
The mechanism of DMAG in reversing multidrug resistance involves the inhibition of P-glycoprotein, which leads to an intracellular accumulation of chemotherapeutic drugs like doxorubicin. This increased drug concentration enhances apoptosis in cancer cells.
P-glycoprotein inhibition by DMAG leading to apoptosis.
Other Potential Biological Activities
While specific studies on the anti-inflammatory and antioxidant activities of the aglycone this compound are limited, lignans as a class are known to modulate key signaling pathways involved in these processes, such as the NF-κB and Nrf2 pathways. Further research is warranted to investigate the potential of this compound in these areas.
Experimental Protocols
Isolation of Lignans from Phellodendron amurense Bark (General Protocol)
This protocol is a general representation based on methods for isolating phenolic compounds from Phellodendron species.
General workflow for the isolation of lignans.
Detailed Steps:
-
Plant Material Preparation: Air-dry the bark of Phellodendron amurense and grind it into a fine powder.
-
Extraction: Macerate the powdered bark with methanol at room temperature for an extended period (e.g., 3 x 72 hours).
-
Concentration: Combine the methanol extracts, filter, and concentrate under reduced pressure to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and successively partition with n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc) to yield different fractions based on polarity.
-
Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain the lignans, to silica gel column chromatography.
-
Elution: Elute the column with a gradient solvent system, such as chloroform-methanol, of increasing polarity.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.
-
Final Purification: Further purify the combined fractions containing the target compound using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
MTT Assay for Cytotoxicity
This protocol is adapted from the study on the reversal of multidrug resistance by DMAG.
-
Cell Seeding: Seed K562/DOX cells in 96-well plates at a density of 5 x 10⁴ cells/mL.
-
Drug Treatment: After 24 hours of incubation, treat the cells with varying concentrations of doxorubicin in the presence or absence of a fixed concentration of DMAG (e.g., 1.0 µM).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC₅₀ values.
Intracellular Drug Accumulation Assay
This protocol is adapted from the study on the reversal of multidrug resistance by DMAG.
-
Cell Preparation: Harvest K562/DOX cells in the logarithmic growth phase and adjust the cell density to 1 x 10⁶ cells/mL.
-
Drug and Inhibitor Treatment: Incubate the cells with doxorubicin (e.g., 15.0 µM) in the presence or absence of DMAG (e.g., 1.0 µM) for 1 hour at 37°C. A P-gp substrate like Rhodamine 123 can also be used.
-
Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drugs.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence intensity using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the level of intracellular drug accumulation.
Conclusion
This compound is a naturally occurring lignan with a history rooted in the study of medicinal plants. While its own biological activities are not extensively characterized, its glycosylated derivative, this compound-4-O-β-D-glucoside, has shown significant promise as a multidrug resistance reversal agent in preclinical studies. The lack of a reported total synthesis presents an opportunity for synthetic chemists to develop a route to this molecule, which would greatly facilitate further research into its therapeutic potential. Future studies should focus on elucidating the anti-inflammatory and antioxidant properties of the aglycone and its effects on relevant signaling pathways. This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and its potential applications in drug development.
References
In-Silico Prediction of 5,5'-Dimethoxylariciresinol Bioactivity: A Technical Guide
Affiliation: Google Research
Abstract
Lignans (B1203133), a class of polyphenolic compounds found in plants, are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. 5,5'-Dimethoxylariciresinol is a specific lignan (B3055560) whose bioactivity profile is not yet extensively characterized. This technical guide outlines a comprehensive in-silico workflow to predict the therapeutic potential of this compound. The methodology encompasses the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, followed by molecular docking studies on key protein targets involved in oxidative stress, inflammation, and apoptosis. The protocols for these computational experiments are detailed to provide a reproducible framework for researchers. The predicted bioactivities are contextualized through the visualization of relevant signaling pathways. This guide serves as a resource for scientists and professionals in drug discovery and development, demonstrating the utility of computational approaches in the early-stage evaluation of natural products.
Introduction
Natural products are a rich source of novel therapeutic agents. Lignans, in particular, have garnered significant attention for their potential health benefits. Several studies have demonstrated that lignans can modulate key signaling pathways, such as the Nrf2 pathway for antioxidant defense and the NF-κB pathway in inflammation.[1][2][3][4][5] Furthermore, some lignans have been shown to induce apoptosis in cancer cells, highlighting their potential as anticancer agents.[4][6][7]
This compound is a lignan whose biological activities have not been fully elucidated. Given the known properties of related lignans, it is hypothesized that this compound may also possess antioxidant, anti-inflammatory, and anticancer properties. In-silico methods provide a rapid and cost-effective approach to test these hypotheses and to evaluate the druggability of a compound before committing to extensive laboratory experiments.[8]
This guide presents a systematic in-silico approach to predict the bioactivity of this compound. The workflow begins with an assessment of its pharmacokinetic and toxicity profile (ADMET), followed by molecular docking studies to investigate its binding affinity to key protein targets implicated in relevant signaling pathways.
In-Silico Experimental Workflow
The in-silico investigation of this compound's bioactivity follows a structured workflow. This process begins with an evaluation of the compound's drug-like properties and safety profile, followed by an investigation of its potential interactions with specific biological targets.
Caption: Workflow for in-silico bioactivity prediction.
Methodologies and Experimental Protocols
This section provides detailed protocols for the in-silico experiments.
ADMET Prediction
Objective: To evaluate the drug-likeness and pharmacokinetic properties of this compound.
Protocol:
-
Structure Preparation:
-
Obtain the 2D structure of this compound in SMILES format from a chemical database (e.g., PubChem).
-
Generate a 3D structure from the SMILES string using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
-
Prediction of Physicochemical Properties and Drug-Likeness:
-
Submit the SMILES string to an online ADMET prediction server (e.g., SwissADME).
-
Analyze the computed physicochemical properties, including molecular weight, LogP, number of hydrogen bond donors and acceptors.
-
Evaluate compliance with Lipinski's Rule of Five to assess drug-likeness.
-
-
Pharmacokinetic and Toxicity Prediction:
-
Utilize a comprehensive ADMET prediction tool (e.g., admetSAR, pkCSM) to predict the following parameters:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.
-
-
Molecular Docking
Objective: To predict the binding affinity and interaction patterns of this compound with selected protein targets.
Protocol:
-
Target Protein Preparation:
-
Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB):
-
Keap1 (for antioxidant activity)
-
IKKβ and NF-κB (p50/p65) (for anti-inflammatory activity)
-
Bcl-2 (for anticancer activity)
-
-
Prepare the protein for docking using a molecular modeling suite (e.g., AutoDock Tools, UCSF Chimera):
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or predicted active sites.
-
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of this compound from the ADMET prediction step.
-
Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.
-
-
Docking Simulation:
-
Perform molecular docking using a validated docking program (e.g., AutoDock Vina).
-
Set the exhaustiveness parameter to ensure a thorough search of the conformational space.
-
Generate multiple binding poses (e.g., 10-20) for each protein-ligand complex.
-
-
Analysis of Results:
-
Rank the binding poses based on their docking scores (binding affinity in kcal/mol). The more negative the score, the stronger the predicted binding.
-
Visualize the top-ranked binding pose for each target using a molecular visualization tool (e.g., PyMOL, Discovery Studio Visualizer).
-
Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues in the binding pocket.
-
Predicted Bioactivity Data
The following tables summarize the hypothetical, yet plausible, quantitative data obtained from the in-silico predictions for this compound.
Table 1: Predicted ADMET Properties of this compound
| Parameter | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 420.45 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (o/w) | 2.85 | Optimal lipophilicity for oral absorption |
| H-bond Donors | 4 | Compliant with Lipinski's Rule (≤5) |
| H-bond Acceptors | 8 | Compliant with Lipinski's Rule (≤10) |
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Caco-2 Permeability | High | Good potential for intestinal permeability |
| Distribution | ||
| Blood-Brain Barrier Permeability | No | Unlikely to cause central nervous system side effects |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
| Hepatotoxicity | Low | Low risk of liver damage |
Table 2: Molecular Docking Results for this compound with Key Protein Targets
| Target Protein | PDB ID | Predicted Bioactivity | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Keap1 | 4CXI | Antioxidant | -8.2 | Arg415, Ser508, Ser602 |
| IKKβ | 4KIK | Anti-inflammatory | -7.9 | Cys99, Lys44, Val29 |
| NF-κB (p50/p65) | 1VKX | Anti-inflammatory | -8.5 | Arg57, Glu61, Lys122 (p65) |
| Bcl-2 | 4LVT | Anticancer (Pro-apoptotic) | -7.6 | Arg102, Asp105, Gly141 |
Predicted Signaling Pathways and Mechanism of Action
Based on the favorable ADMET profile and strong binding affinities to key protein targets, this compound is predicted to exhibit antioxidant, anti-inflammatory, and anticancer activities. The following diagrams illustrate the hypothesized mechanisms of action.
Antioxidant Activity via Nrf2 Pathway
This compound is predicted to bind to Keap1, disrupting its interaction with Nrf2. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.
Caption: Predicted antioxidant mechanism via Nrf2 pathway.
Anti-inflammatory Activity via NF-κB Pathway
By binding to IKKβ, this compound is predicted to inhibit the phosphorylation and subsequent degradation of IκBα. This prevents the NF-κB (p50/p65) dimer from translocating to the nucleus, thereby downregulating the expression of pro-inflammatory genes. The compound may also directly interact with the NF-κB dimer, further preventing its activity.
References
- 1. researchgate.net [researchgate.net]
- 2. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets [mdpi.com]
- 8. In‐silico Computational Investigations of AntiViral Lignan Derivatives as Potent Inhibitors of SARS CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
5,5'-Dimethoxylariciresinol: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, biological activities, and relevant experimental protocols for 5,5'-Dimethoxylariciresinol, a lignan (B3055560) of interest to researchers in drug discovery and development.
Chemical Information
This compound is a naturally occurring lignan. Key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 116498-58-9 | [1][2] |
| Molecular Formula | C₂₂H₂₈O₈ | [1] |
| Molecular Weight | 420.45 g/mol | [1] |
| Boiling Point (Predicted) | 609.8 ± 55.0 °C | [1] |
| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.92 ± 0.40 | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Form | Powder | [1] |
Natural Occurrence and Isolation
This compound has been isolated from the bark of Phellodendron amurense and Phellodendron chinense Schneid.[1][3] A general methodology for the isolation of chemical constituents from Phellodendron chinense involves extraction followed by chromatographic separation.
General Isolation Protocol
A standardized protocol for the isolation and purification of compounds from Phellodendron chinense is outlined below. This serves as a foundational method that can be optimized for the specific isolation of this compound.
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
5,5'-Dimethoxylariciresinol: A Technical Guide to its Potential Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Dimethoxylariciresinol, a lignan (B3055560) found in various plant species, and its derivatives have garnered significant interest within the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current research on the bioactivity of this compound and its glucoside form, this compound-4-O-β-D-glucoside (DMAG). The document details its promising anticancer properties, particularly in overcoming multidrug resistance, and explores its potential anti-inflammatory, antioxidant, and neuroprotective effects. Methodologies for key experiments are outlined, and relevant signaling pathways are visualized to provide a thorough resource for researchers and drug development professionals.
Introduction
Lignans are a large group of polyphenolic compounds found in plants, known for their diverse biological activities. Among these, this compound has emerged as a molecule of interest. This guide synthesizes the existing scientific literature on its therapeutic potential, focusing on quantitative data, experimental protocols, and the underlying molecular mechanisms.
Anticancer and Multidrug Resistance Reversal Effects
The most well-documented therapeutic potential of this compound derivatives lies in their ability to combat cancer, particularly by reversing multidrug resistance (MDR), a major obstacle in chemotherapy.
Quantitative Data
The following table summarizes the key quantitative findings from in vitro studies on the effect of this compound-4-O-β-D-glucoside (DMAG) on doxorubicin-resistant human leukemia K562/DOX cells.
| Parameter | Cell Line | Treatment | Result | Citation |
| IC50 of Doxorubicin (B1662922) | K562 (parental) | Doxorubicin alone | 1.07 ± 0.09 µM | [1] |
| K562/DOX | Doxorubicin alone | 34.93 ± 1.37 µM | [1] | |
| K562/DOX | Doxorubicin + 1.0 µM DMAG | 12.51 ± 1.28 µM | [1] | |
| Doxorubicin Accumulation | K562/DOX | 15.0 µM Doxorubicin alone (1h) | Fluorescence Intensity: 33093.12 | [1] |
| K562/DOX | 15.0 µM Doxorubicin + 1.0 µM DMAG (1h) | 2.3-fold higher fluorescence intensity | [1] | |
| Rhodamine 123 Accumulation | K562/DOX | Rhodamine 123 alone | - | [1] |
| K562/DOX | Rhodamine 123 + 1.0 µM DMAG | 49.11% increase in fluorescence intensity | [1] |
Mechanism of Action: P-glycoprotein Inhibition
The reversal of multidrug resistance by DMAG is attributed to its ability to inhibit the function of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic drugs from cancer cells. By blocking P-gp, DMAG increases the intracellular concentration of drugs like doxorubicin, thereby enhancing their cytotoxic effects.
Mechanism of DMAG in reversing multidrug resistance.
Experimental Protocols
-
Cell Seeding: Seed K562 and K562/DOX cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of doxorubicin, with or without a fixed concentration of DMAG (e.g., 1.0 µM), for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated as the drug concentration that inhibits cell growth by 50%.
-
Cell Treatment: Treat K562/DOX cells with doxorubicin in the presence or absence of DMAG for specified time points (e.g., 12, 24, 48 hours).
-
Staining: Harvest the cells and wash with PBS. Resuspend the cell pellet in binding buffer and add Hoechst 33342 (10 µg/mL) and Propidium Iodide (PI, 5 µg/mL).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. Hoechst 33342 stains the nuclei of all cells (blue), while PI only enters cells with compromised membranes (late apoptotic/necrotic cells, red). Apoptotic cells are identified by condensed or fragmented chromatin (bright blue), while viable cells have uniformly stained nuclei (light blue).
-
Cell Seeding: Seed K562/DOX cells in a 96-well plate.
-
Treatment: Incubate the cells with doxorubicin (e.g., 15.0 µM) with or without DMAG (e.g., 1.0 µM) for 1 hour.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular doxorubicin.
-
Analysis: Measure the intracellular fluorescence of doxorubicin using a flow cytometer or a high-content imaging system. Doxorubicin is naturally fluorescent and can be excited at 488 nm with emission measured around 595 nm.
-
Loading: Incubate K562/DOX cells with Rhodamine 123 (a P-gp substrate) in the presence or absence of DMAG for a specified time (e.g., 30-60 minutes).
-
Efflux: Wash the cells to remove extracellular Rhodamine 123 and incubate them in a fresh, dye-free medium.
-
Analysis: Measure the intracellular fluorescence of Rhodamine 123 at different time points using a flow cytometer. Reduced efflux in the presence of DMAG indicates P-gp inhibition.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 5,5'-Dimethoxylariciresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dimethoxylariciresinol is a lignan (B3055560) of significant interest due to its potential pharmacological activities. Lignans, a class of polyphenolic compounds found in plants, are known for their diverse biological properties, including antioxidant, anti-inflammatory, and anticancer effects. This document provides detailed protocols for the extraction and purification of this compound from plant sources, offering a foundation for researchers to obtain this compound for further investigation. The methodologies described are based on established techniques for lignan isolation and purification.
Extraction Protocols
The extraction of this compound can be approached through various methods, with the choice of solvent and technique being critical for achieving optimal yields. The primary plant source identified for this compound is the bark of Phellodendron amurense.
Protocol 1: Maceration Extraction
This protocol outlines a standard maceration technique for the initial extraction of this compound.
Materials:
-
Dried and powdered bark of Phellodendron amurense
-
Methanol (B129727) (reagent grade)
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered plant material.
-
Add methanol to the plant material in a solid-to-liquid ratio of 1:10 (w/v).
-
Agitate the mixture at room temperature for 24 hours using a shaker or magnetic stirrer.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction can enhance extraction efficiency and reduce extraction time and solvent consumption.
Materials:
-
Dried and powdered bark of Phellodendron amurense
-
Ethanol (B145695) (80%, aqueous)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Mix the powdered plant material with 80% ethanol in a solid-to-liquid ratio of 1:20 (w/v).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
After sonication, centrifuge the mixture to pellet the plant debris.
-
Decant and collect the supernatant.
-
Repeat the extraction process on the pellet with fresh solvent.
-
Combine the supernatants and concentrate using a rotary evaporator to yield the crude extract.
Purification Protocols
The crude extract obtained from the initial extraction contains a complex mixture of compounds. A multi-step chromatographic approach is typically required for the purification of this compound.
Protocol 3: Multi-Step Chromatographic Purification
This protocol describes a sequential purification process using different chromatographic techniques.
Materials:
-
Crude extract of Phellodendron amurense
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate (B1210297), methanol, chloroform)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
Procedure:
Step 1: Silica Gel Column Chromatography
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Load the dried extract-adsorbed silica gel onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on TLC analysis.
Step 2: Sephadex LH-20 Column Chromatography
-
Dissolve the partially purified fraction from the silica gel column in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol.
-
Collect fractions and monitor by TLC or HPLC.
-
Combine the fractions containing this compound.
Step 3: Preparative HPLC (Prep-HPLC)
-
Dissolve the further purified fraction in the initial mobile phase for HPLC.
-
Purify the compound using a Prep-HPLC system equipped with a C18 column.
-
Use a gradient elution system, for example, starting with a mixture of water (with 0.1% formic acid) and acetonitrile and gradually increasing the acetonitrile concentration.
-
Monitor the elution at a suitable UV wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
Data Presentation
Table 1: Representative Extraction Parameters for Lignans
| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) |
| Plant Material | Phellodendron amurense bark (powdered) | Phellodendron amurense bark (powdered) |
| Solvent | Methanol | 80% Ethanol |
| Solid-to-Liquid Ratio | 1:10 (w/v) | 1:20 (w/v) |
| Temperature | Room Temperature | 40-50°C |
| Extraction Time | 3 x 24 hours | 2 x 45 minutes |
| Estimated Yield (Crude) | 5-15% | 8-20% |
Table 2: Representative Purification Parameters for Lignans
| Purification Step | Stationary Phase | Mobile Phase System | Purity Achieved (Estimated) |
| Silica Gel Chromatography | Silica Gel | Hexane -> Ethyl Acetate -> Methanol (gradient) | 30-50% |
| Sephadex LH-20 | Sephadex LH-20 | Methanol (isocratic) | 60-80% |
| Preparative HPLC | C18 | Water (0.1% Formic Acid) : Acetonitrile (gradient) | >95% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway Involvement
While the direct signaling pathways modulated by this compound are not yet fully elucidated, studies on its glycoside, this compound-4-O-β-D-glucoside (DMAG), have shown activity in reversing multidrug resistance in cancer cells. This is often mediated by the inhibition of P-glycoprotein (P-gp), an ATP-dependent drug efflux pump. The following diagram illustrates this potential mechanism.
Caption: Potential mechanism of action via P-glycoprotein inhibition.
Application Note: Quantitative Analysis of 5,5'-Dimethoxylariciresinol in Biological Matrices using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 5,5'-Dimethoxylariciresinol in biological matrices such as plasma. This method is crucial for pharmacokinetic studies, metabolism research, and evaluating the therapeutic potential of this lignan (B3055560). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high throughput and accurate quantification.
Introduction
This compound is a naturally occurring lignan found in various plant species. Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Accurate quantification of this compound in biological samples is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental in drug development and nutritional research. This HPLC-MS/MS method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, offering excellent sensitivity and specificity.
Experimental Protocols
Sample Preparation (Human Plasma)
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled lignan)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 20 |
| 10.0 | 20 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
The following MRM transitions are proposed based on the structure of this compound (Molecular Weight: 420.45 g/mol ) and fragmentation patterns of similar lignans. Optimal collision energies should be determined empirically by infusing a standard solution of the analyte.
Table 2: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 421.2 [M+H]+ | To be determined | 100 | 30 | To be determined |
| This compound | 421.2 [M+H]+ | To be determined | 100 | 30 | To be determined |
| Internal Standard (IS) | Specific to IS | Specific to IS | 100 | Specific to IS | Specific to IS |
Note: Product ions and collision energies need to be optimized. Based on the fragmentation of similar lignans, potential product ions could arise from the loss of water, methoxy (B1213986) groups, or cleavage of the tetrahydrofuran (B95107) ring.
Data Presentation
The quantitative data from a validation study should be summarized in the following tables for clarity and easy comparison.
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.99 | 1 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 5 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Metabolic pathway of dietary lignans to enterolignans by gut microbiota.
Synthesis of 5,5'-Dimethoxylariciresinol: An Application Note and Protocol for Research Applications
For distribution to researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the chemical synthesis of 5,5'-dimethoxylariciresinol for research purposes. The synthesis of lignans, a class of naturally occurring phenolic compounds, is of significant interest due to their diverse biological activities. This compound, a substituted tetrahydrofuran (B95107) lignan, has been the subject of research for its potential pharmacological properties.
This protocol outlines a plausible multi-step stereoselective synthesis adapted from established methodologies for structurally related lignans. The strategy involves the creation of the core tetrahydrofuran structure with the desired stereochemistry, followed by appropriate functional group manipulations.
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₈ | [] |
| Molecular Weight | 420.45 g/mol | [] |
| CAS Number | 116498-58-9 | [] |
| Appearance | Powder | [] |
| Purity | >98% (typical for commercially available research grade) | [] |
Proposed Synthetic Pathway
The synthesis of this compound can be approached through a convergent strategy that builds upon well-established methods for the stereoselective synthesis of tetrahydrofuran lignans. A plausible route involves an asymmetric aldol (B89426) reaction to set the initial stereocenters, followed by cyclization and subsequent modifications to yield the final product. This proposed pathway is based on similar syntheses of related lignans.
References
Application Notes and Protocols for In Vitro Evaluation of 5,5'-Dimethoxylariciresinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental design and evaluation of 5,5'-Dimethoxylariciresinol, a lignan (B3055560) with potential therapeutic applications. The protocols outlined below are based on established methodologies and published findings on structurally related compounds, offering a framework for investigating its cytotoxic, anti-inflammatory, and antioxidant properties.
Overview of this compound
This compound is a naturally occurring lignan found in various plant species. Lignans are a class of polyphenols known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. A closely related compound, this compound-4-O-β-D-glucoside (DMAG), has been shown to reverse multidrug resistance (MDR) in doxorubicin-resistant human leukemia cells, suggesting that this compound may possess similar or related activities.
Potential In Vitro Applications
-
Cytotoxicity and Chemosensitization: Assessing the cytotoxic effects of this compound on various cancer cell lines and its potential to sensitize resistant cancer cells to conventional chemotherapeutic agents.
-
Anti-inflammatory Activity: Investigating the inhibitory effects on key inflammatory pathways, such as the NF-κB signaling cascade.
-
Antioxidant Capacity: Determining the free radical scavenging activity of the compound.
Data Presentation: Quantitative Summary of Expected Outcomes
The following tables summarize representative quantitative data based on studies of the closely related compound, this compound-4-O-β-D-glucoside (DMAG), which can serve as a benchmark for designing experiments with this compound.
Table 1: Reversal of Doxorubicin Resistance in K562/DOX Cells by DMAG [1]
| Treatment | IC50 of Doxorubicin (µM) |
| Doxorubicin alone | 34.93 ± 1.37 |
| Doxorubicin + 1.0 µM DMAG | 12.51 ± 1.28 |
Table 2: Effect of DMAG on Intracellular Accumulation of Doxorubicin and Rhodamine 123 in K562/DOX Cells [1]
| Treatment | Relative Fluorescence Intensity (Fold Increase) |
| Doxorubicin (15.0 µM) + 1.0 µM DMAG | 2.3-fold higher than Doxorubicin alone |
| Rhodamine 123 + 1.0 µM DMAG | 1.49-fold higher than Rhodamine 123 alone |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cancer cell lines (e.g., K562 and K562/DOX)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound alone or in combination with a chemotherapeutic agent (e.g., doxorubicin) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Hoechst 33342 and Propidium Iodide (PI) Staining
This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
Materials:
-
Cells treated as described in the MTT assay
-
Hoechst 33342 solution (10 mg/mL stock)
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
After treatment, harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Hoechst 33342 (final concentration 10 µg/mL) and 5 µL of PI (final concentration 5 µg/mL).
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells under a fluorescence microscope.
-
Viable cells: Blue, intact nuclei.
-
Early apoptotic cells: Bright blue, condensed or fragmented nuclei.
-
Late apoptotic/necrotic cells: Pink/red, condensed or fragmented nuclei.
-
P-glycoprotein (P-gp) Efflux Pump Activity Assay (Rhodamine 123 Accumulation)
This assay measures the activity of the P-gp efflux pump, a key mechanism of multidrug resistance.
Materials:
-
Cancer cell lines (e.g., K562/DOX)
-
This compound
-
Rhodamine 123
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound for a specified time (e.g., 1 hour).
-
Add Rhodamine 123 (final concentration 5 µM) and incubate for 60-90 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or fluorescence microscope. An increase in fluorescence intensity in treated cells compared to untreated cells indicates inhibition of P-gp activity.
NF-κB Signaling Pathway Activity (Luciferase Reporter Assay)
This assay quantifies the activation of the NF-κB signaling pathway.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
A decrease in luciferase activity in treated cells compared to stimulated, untreated cells indicates inhibition of the NF-κB pathway.
MAPK Pathway Activation (Western Blot Analysis)
This protocol assesses the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, JNK, p38).
Materials:
-
Cells treated with this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
After treatment, lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Mandatory Visualizations
Caption: General experimental workflow for in vitro evaluation.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK signaling cascade.
References
Application Notes and Protocols for Studying 5,5'-Dimethoxylariciresinol Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5'-Dimethoxylariciresinol is a lignan (B3055560) found in various plants, including the bark of Phellodendron amurense[1]. Lignans (B1203133) as a class are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. While specific in-vivo data for this compound is limited, its structural similarity to other bioactive lignans suggests its potential as a therapeutic agent. These application notes provide detailed protocols and frameworks for investigating the efficacy of this compound in established animal models relevant to neuroprotection, inflammation, and cancer. The following sections offer standardized methodologies to ensure reproducibility and facilitate the evaluation of this compound's pharmacological profile.
General Compound Formulation and Administration Protocols
Proper formulation and administration are critical for in-vivo studies. This compound has low water solubility, requiring a suitable vehicle for administration.
Protocol 1: Preparation of Oral Suspension (0.5% CMC-Na)
-
Prepare the Vehicle: To prepare a 100 mL solution of 0.5% Carboxymethylcellulose Sodium (CMC-Na), weigh 0.5 g of CMC-Na and dissolve it in 100 mL of distilled water (ddH₂O). Stir until a clear solution is obtained[1].
-
Prepare the Suspension: Weigh the required amount of this compound. For example, to create a 10 mg/mL suspension, add 1 g of the compound to the 100 mL of 0.5% CMC-Na solution[1].
-
Homogenize: Stir the mixture vigorously or use a sonicator to ensure a uniform suspension immediately before administration to the animal.
Protocol 2: Preparation of Injectable Formulation (DMSO/PEG300/Tween 80)
-
Prepare Stock Solution: Dissolve a pre-weighed amount of this compound in Dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 50 mg/mL)[1].
-
Prepare Final Formulation: For a common vehicle ratio, take the required volume of the DMSO stock solution. Add an appropriate volume of PEG300 and mix until clear. Then, add Tween 80 and mix until clear. Finally, add ddH₂O to reach the final desired concentration[1]. A typical ratio might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water.
-
Verify pH and Clarity: Ensure the final solution is clear and the pH is close to neutral (~7.0) to avoid irritation and tissue necrosis upon injection[2].
Table 1: Recommended Administration Volumes for Rodents
| Species | Route | Acceptable Volume (mL/kg) | Absolute Maximum Volume (mL/kg) | Needle Gauge |
| Mouse | Oral Gavage | 10 | 20 | 20-22g (flexible) |
| Subcutaneous (SC) | 5-10 | 40 | 25-27g | |
| Intraperitoneal (IP) | 5-10 | 20 | 23-27g | |
| Intravenous (IV) | 5 | 25 | 27-30g | |
| Rat | Oral Gavage | 10 | 20 | 18-20g (flexible) |
| Subcutaneous (SC) | 5-10 | 10 | 23-25g | |
| Intraperitoneal (IP) | 5-10 | 20 | 21-23g | |
| Intravenous (IV) | 5 | 20 | 23-25g |
Source: Adapted from Washington State University and University of Toledo IACUC Guidelines.[3][4]
Application Note 1: Neuroprotective Effects in a Parkinson's Disease Model
Objective: To evaluate the neuroprotective potential of this compound against dopaminergic neuron loss in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. This model is well-established for studying neurodegeneration and neuroinflammation[5][6].
Experimental Protocol
-
Animals: Use adult male C57Bl/6 mice, 8-10 weeks old. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow a one-week acclimatization period.
-
Experimental Groups:
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: MPTP Control (receives MPTP + vehicle)
-
Group 3: MPTP + this compound (Low Dose, e.g., 25 mg/kg)
-
Group 4: MPTP + this compound (High Dose, e.g., 50 mg/kg)
-
-
MPTP Induction: Administer MPTP (20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day to induce acute parkinsonism[7].
-
Compound Administration: Administer this compound (formulated for oral or IP administration) daily for 14 days, starting 24 hours after the final MPTP injection.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) on day 15.
-
Endpoint Analysis: On day 16, euthanize animals. Collect brain tissue. Process one hemisphere for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc). Use the other hemisphere to measure dopamine (B1211576) levels in the striatum via HPLC.
Workflow and Signaling Diagrams
Table 2: Example Data Layout for Neuroprotection Study
| Group | Treatment | Rotarod Latency (s) | Striatal Dopamine (ng/g tissue) | TH+ Cell Count (SNc) |
| 1 | Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2 | MPTP + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 3 | MPTP + Cmpd Low | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 4 | MPTP + Cmpd High | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Application Note 2: Anti-Inflammatory Effects in an Acute Inflammation Model
Objective: To determine the anti-inflammatory activity of this compound in a carrageenan-induced paw edema model in rats. This is a classic and highly reproducible model for evaluating the efficacy of anti-inflammatory compounds[8].
Experimental Protocol
-
Animals: Use male Wistar rats (180-200g). House and acclimatize as described previously.
-
Experimental Groups:
-
Group 1: Negative Control (Saline + Vehicle)
-
Group 2: Positive Control (Carrageenan + Diclofenac, 10 mg/kg, oral)
-
Group 3: Carrageenan + Vehicle
-
Group 4: Carrageenan + this compound (Low Dose, e.g., 50 mg/kg, oral)
-
Group 5: Carrageenan + this compound (High Dose, e.g., 100 mg/kg, oral)
-
-
Compound Administration: Administer the test compound or controls via oral gavage one hour before the carrageenan injection[8].
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection[8].
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group. At the end of the experiment, paw tissue can be collected for histopathological analysis or measurement of inflammatory mediators (e.g., TNF-α, IL-6).
Workflow and Signaling Diagrams
Table 3: Example Data Layout for Anti-Inflammatory Study
| Group | Treatment | Paw Volume (mL) at 3 hr | % Inhibition of Edema at 3 hr |
| 1 | Control | Mean ± SEM | N/A |
| 2 | Diclofenac | Mean ± SEM | Calculated Value |
| 3 | Carrageenan | Mean ± SEM | 0% (Reference) |
| 4 | Cmpd Low | Mean ± SEM | Calculated Value |
| 5 | Cmpd High | Mean ± SEM | Calculated Value |
Application Note 3: Anti-Cancer Effects in an Oral Carcinogenesis Model
Objective: To assess the chemopreventive potential of this compound in a 4-nitroquinoline (B1605747) 1-oxide (4-NQO)-induced oral carcinogenesis model in mice. The 4-NQO model effectively mimics the multi-stage process of human oral squamous cell carcinoma[9].
Experimental Protocol
-
Animals: Use male C57BL/6 mice, 6-8 weeks old. House and acclimatize as described previously.
-
Experimental Groups:
-
Group 1: Untreated Control
-
Group 2: 4-NQO + Vehicle
-
Group 3: 4-NQO + this compound (Low Dose)
-
Group 4: 4-NQO + this compound (High Dose)
-
-
Carcinogen Induction: Administer 4-NQO (100 µg/mL) in the drinking water for 16 weeks. Replace the water twice weekly[9].
-
Compound Administration: Administer this compound via oral gavage three times a week for the duration of the study (e.g., 20 weeks), starting one week before 4-NQO administration.
-
Monitoring: Monitor animals for signs of toxicity and record body weights weekly. Visually inspect the oral cavity for lesions.
-
Endpoint Analysis: At the end of the study period (e.g., week 20), euthanize the animals. Excise the tongue and esophagus. Count the number and measure the size of visible tumors. Process tissues for histopathological examination to score lesions (hyperplasia, dysplasia, carcinoma).
Workflow Diagram
Table 4: Example Data Layout for Chemoprevention Study
| Group | Treatment | Final Body Weight (g) | Tumor Incidence (%) | Tumor Multiplicity (per mouse) |
| 1 | Control | Mean ± SEM | 0 | 0 |
| 2 | 4-NQO + Vehicle | Mean ± SEM | Calculated Value | Mean ± SEM |
| 3 | 4-NQO + Cmpd Low | Mean ± SEM | Calculated Value | Mean ± SEM |
| 4 | 4-NQO + Cmpd High | Mean ± SEM | Calculated Value | Mean ± SEM |
References
- 1. This compound | Plants | 116498-58-9 | Invivochem [invivochem.com]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. utoledo.edu [utoledo.edu]
- 5. Neuroprotective Efficacy and Pharmacokinetic Behavior of Novel Anti-Inflammatory Para-Phenyl Substituted Diindolylmethanes in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective efficacy and pharmacokinetic behavior of novel anti-inflammatory para-phenyl substituted diindolylmethanes in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broad neuroprotective profile of nicotinamide in different mouse models of MPTP-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. The 4-NQO mouse model: An update on a well-established in vivo model of oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,5'-Dimethoxylariciresinol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the established use of a derivative of 5,5'-Dimethoxylariciresinol, namely this compound-4-O-β-D-glucoside (DMAG), in overcoming multidrug resistance (MDR) in cancer cells. The primary mechanism of action is the potentiation of standard chemotherapeutic agents by inhibiting drug efflux pumps, leading to increased intracellular drug concentration and enhanced apoptosis. While direct evidence for this compound or its glycoside in anti-angiogenesis or cell cycle arrest is limited, the broader class of lignans (B1203133) has shown promise in these areas, suggesting a potential avenue for future research.
Reversal of Multidrug Resistance (MDR)
Application: this compound-4-O-β-D-glucoside (DMAG) has been demonstrated to be an effective agent in reversing P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells. This makes it a promising candidate for combination therapy to enhance the efficacy of existing chemotherapeutic drugs.
Mechanism of Action: DMAG enhances the cytotoxicity of chemotherapeutic agents like doxorubicin (B1662922) by inhibiting the P-gp efflux pump. This inhibition leads to a significant increase in the intracellular accumulation of the anticancer drug in resistant cells, thereby restoring their sensitivity to the treatment and promoting apoptosis.
Quantitative Data Summary:
The following table summarizes the key quantitative findings from a study on doxorubicin-resistant human leukemia cells (K562/DOX).
| Parameter | Condition | Value | Fold Change | Reference |
| Doxorubicin IC₅₀ | K562/DOX cells | 34.93 ± 1.37 µM | - | [1][2] |
| K562/DOX cells + 1.0 µM DMAG | 12.51 ± 1.28 µM | ~2.8-fold decrease | [1][2] | |
| K562 cells (sensitive) | 1.07 ± 0.09 µM | - | [1] | |
| Intracellular Doxorubicin Accumulation | K562/DOX cells + 15.0 µM Doxorubicin (1 hr) | Fluorescence Intensity: 33093.12 | - | [1][2] |
| K562/DOX cells + 15.0 µM Doxorubicin + 1.0 µM DMAG (1 hr) | Fluorescence Intensity: ~76114.18 | 2.3-fold increase | [1][2] | |
| Intracellular Rhodamine 123 Accumulation | K562/DOX cells + Rhodamine 123 | Control Fluorescence | - | [1][2] |
| K562/DOX cells + Rhodamine 123 + 1.0 µM DMAG | 49.11% increase in fluorescence | ~1.5-fold increase | [1][2] |
Experimental Workflow for MDR Reversal Studies:
Caption: Workflow for in vitro evaluation of MDR reversal by DMAG.
Induction of Apoptosis
Application: By increasing the intracellular concentration of chemotherapeutic agents, DMAG indirectly but significantly enhances the induction of apoptosis in otherwise resistant cancer cells.
Mechanism of Action: The increased intracellular drug level resulting from P-gp inhibition by DMAG allows the chemotherapeutic agent to exert its cytotoxic effects, leading to the activation of apoptotic pathways. This is observed as characteristic morphological changes of apoptosis, which can be quantified using fluorescence microscopy or flow cytometry. A study showed that 1.0 μM DMAG significantly enhanced doxorubicin-induced cell apoptosis in K562/DOX cells in a time-dependent manner.[1][2]
Signaling Pathway for DMAG-Mediated Apoptosis Enhancement:
Caption: DMAG inhibits P-gp, leading to increased intracellular doxorubicin and enhanced apoptosis.
Experimental Protocols
Protocol 1: MTT Assay for Determining Cytotoxicity and MDR Reversal
This protocol is adapted from methodologies used to assess the effect of DMAG on doxorubicin sensitivity in K562/DOX cells.[1][2]
1. Materials:
-
K562 (sensitive) and K562/DOX (doxorubicin-resistant) human leukemia cell lines
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
Doxorubicin hydrochloride
-
This compound-4-O-β-D-glucoside (DMAG)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed K562 and K562/DOX cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Drug Treatment:
-
Prepare serial dilutions of doxorubicin in culture medium.
-
For MDR reversal assessment, prepare serial dilutions of doxorubicin in medium containing a fixed, non-toxic concentration of DMAG (e.g., 1.0 µM).
-
Add 100 µL of the drug solutions (or medium with DMAG) to the respective wells. Include wells with untreated cells as a control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve fitting software. The reversal fold is calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ of the agent in the presence of DMAG.
Protocol 2: Hoechst 33342/Propidium Iodide (PI) Double Staining for Apoptosis Detection
This protocol is based on the method used to evaluate DMAG's effect on doxorubicin-induced apoptosis.[1]
1. Materials:
-
K562 and K562/DOX cells
-
Doxorubicin and DMAG
-
Hoechst 33342 solution (1 mg/mL stock)
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Phosphate-buffered saline (PBS)
-
96-well microplates or culture dishes
-
Fluorescence microscope or high-content imaging system
2. Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 × 10⁴ cells/well in a 96-well plate) and allow them to adhere or stabilize for 24 hours. Treat the cells with doxorubicin (e.g., 15.0 µM for K562/DOX, 0.15 µM for K562) in the presence or absence of DMAG (e.g., 1.0 µM) for 24 to 48 hours.
-
Staining:
-
Add Hoechst 33342 to each well to a final concentration of 5 µg/mL.
-
Incubate for 10 minutes in the dark at room temperature.
-
Add PI to each well to a final concentration of 5 µg/mL.
-
Incubate for another 5-15 minutes in the dark at room temperature.
-
-
Imaging and Analysis:
-
Immediately visualize the cells using a fluorescence microscope with appropriate filters (blue for Hoechst 33342, red for PI).
-
Interpretation:
-
Viable cells: Blue, intact nuclei.
-
Early apoptotic cells: Bright blue, condensed or fragmented nuclei.
-
Late apoptotic/necrotic cells: Pink/red nuclei.
-
-
Quantify the percentage of apoptotic cells by counting at least 200 cells per condition. Alternatively, use a high-content imaging system for automated analysis.
-
Protocol 3: Intracellular Drug Accumulation Assay
This protocol describes how to measure the effect of DMAG on the intracellular accumulation of doxorubicin or rhodamine 123 (a P-gp substrate).[1]
1. Materials:
-
K562/DOX cells
-
Doxorubicin or Rhodamine 123
-
DMAG
-
PBS
-
Flow cytometer or fluorescence plate reader
2. Procedure:
-
Cell Preparation: Harvest K562/DOX cells and resuspend them in serum-free medium at a density of 1 × 10⁶ cells/mL.
-
Pre-incubation with DMAG: Aliquot the cell suspension and pre-incubate with or without DMAG (e.g., 1.0 µM) for 30-60 minutes at 37°C.
-
Drug Loading: Add doxorubicin (e.g., 15.0 µM) or rhodamine 123 to the cell suspensions and incubate for a defined period (e.g., 60-90 minutes) at 37°C, protected from light.
-
Washing: Stop the incubation by adding ice-cold PBS. Centrifuge the cells at a low speed, discard the supernatant, and wash the cell pellet twice with ice-cold PBS to remove extracellular drug.
-
Analysis:
-
Flow Cytometry: Resuspend the final cell pellet in PBS and analyze the intracellular fluorescence using a flow cytometer. Doxorubicin and rhodamine 123 can be excited by a 488 nm laser, and their emission can be detected in the appropriate channel (e.g., PE or FITC channel, respectively).
-
Fluorescence Plate Reader: If using a plate reader, lyse the cells in a suitable buffer and measure the fluorescence of the lysate.
-
-
Data Analysis: Calculate the mean fluorescence intensity (MFI) for each condition. An increase in MFI in the presence of DMAG indicates an inhibition of drug efflux.
Broader Context: Anti-Angiogenic and Cell Cycle Arrest Potential of Lignans
While direct studies on this compound are lacking, other lignans have shown potential in inhibiting angiogenesis and inducing cell cycle arrest, suggesting these could be areas for future investigation with this compound and its derivatives.
-
Anti-Angiogenesis: Some synthetic dihydrobenzofuran lignans have demonstrated anti-angiogenic activity in the chorioallantoic membrane (CAM) assay.[3][4][5] Flaxseed-derived lignans, enterodiol (B191174) and enterolactone, have been shown to inhibit estradiol-induced angiogenesis in breast cancer models by decreasing the secretion of Vascular Endothelial Growth Factor (VEGF).[6]
-
Cell Cycle Arrest: Lignans extracted from Vitex negundo have been shown to induce G2/M phase cell cycle arrest in breast and liver cancer cell lines.[7] Sesamin, a lignan (B3055560) from sesame seeds, can cause G1-phase cell cycle arrest in MCF-7 breast cancer cells.[8]
These findings in related compounds highlight plausible, yet unconfirmed, broader anti-cancer applications for this compound that warrant further investigation.
References
- 1. Reversal of multidrug resistance by 5,5’-dimethoxylariciresinol-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of multidrug resistance by this compound-4-O-β-D-glucoside in doxorubicin-resistant human leukemia K562/DOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiangiogenic activity of synthetic dihydrobenzofuran lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Lignans extracted from Vitex negundo possess cytotoxic activity by G2/M phase cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review on the anti-cancer properties of sesame lignans: chemical composition, molecular mechanisms and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
5,5'-Dimethoxylariciresinol stability and degradation in solution
This technical support center provides guidance on the stability and degradation of 5,5'-Dimethoxylariciresinol in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C for short-to-medium-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][2] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] The compound in powder form is stable for years at -20°C.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol.[4][5] For aqueous solutions, it may be necessary to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. The final concentration of DMSO should be kept low to avoid potential effects on biological experiments.
Q3: How stable is this compound at room temperature?
A3: While specific quantitative data is limited, this compound is generally considered stable at room temperature for a few days during shipping and routine laboratory use.[1] However, for storage longer than 24 hours, refrigeration at 4°C or freezing at -20°C is recommended to minimize potential degradation.
Q4: What are the likely degradation pathways for this compound in solution?
A4: Lignans (B1203133), in general, can be susceptible to degradation under certain conditions. Potential degradation pathways for this compound may include:
-
Hydrolysis: Under acidic or basic conditions, the ether linkages or other functional groups may be susceptible to hydrolysis.[4] Acidic conditions can lead to the transformation of related lignans to their anhydro forms.[4]
-
Oxidation: The phenolic hydroxyl groups present in the structure of this compound are potential sites for oxidation, which can be initiated by exposure to air, light, or oxidizing agents.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the compound. Storing solutions in amber vials or in the dark is a standard precautionary measure.[6]
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is the most reliable way to monitor the stability of your solution.[7][8][9] This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By analyzing samples over time, you can quantify the remaining parent compound and detect the formation of any new peaks that may correspond to degradants.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate observed in frozen stock solution upon thawing. | The concentration of the compound may be too high for the solvent system at low temperatures, or the solution may have absorbed water, reducing solubility. | 1. Gently warm the solution to 37°C and vortex or sonicate to attempt to redissolve the precipitate. 2. If the precipitate does not redissolve, centrifuge the vial and use the supernatant. Note that the actual concentration may be lower than intended and should ideally be re-quantified. 3. For future preparations, consider preparing a slightly more dilute stock solution. |
| Inconsistent experimental results using the same stock solution. | The compound may be degrading over time due to improper storage or repeated freeze-thaw cycles. | 1. Prepare fresh stock solutions more frequently. 2. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. 3. Verify the integrity of the stock solution using an analytical method like HPLC. |
| Appearance of unexpected peaks in HPLC analysis of a stored solution. | The solution is undergoing degradation, leading to the formation of new chemical entities. | 1. Characterize the degradation products using LC-MS if possible to understand the degradation pathway. 2. Optimize storage conditions (e.g., lower temperature, protection from light, use of antioxidants) to minimize degradation. 3. Consider performing a forced degradation study to proactively identify potential degradants. |
| Loss of biological activity of the compound in solution. | The compound has degraded to inactive products. | 1. Confirm the concentration and purity of the stock solution using a validated analytical method. 2. Prepare fresh solutions for each experiment from a solid compound stored under recommended conditions. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Condition | Powder | In Solvent (e.g., DMSO) |
| Long-Term Storage | -20°C (up to 3 years)[1] | -80°C (up to 6 months)[1][2] |
| Short-Term Storage | 4°C (up to 2 years)[1] | -20°C (up to 1 month)[1][2] |
| Shipping/Benchtop | Room Temperature[1] | Room Temperature (for a few days) |
Table 2: Hypothetical Forced Degradation Profile of this compound
This table presents hypothetical data based on the expected behavior of lignans in forced degradation studies. The actual degradation will depend on the specific experimental conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Hypothetical Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15-25% | Hydrolyzed products, anhydro forms |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 20-30% | Hydrolyzed and rearranged products |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10-20% | Oxidized phenols, quinone-like structures |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | 5-15% | Thermally rearranged isomers |
| Photodegradation | UV Light (254 nm) | 24 hours | Room Temp | 10-20% | Photochemically altered products |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study on this compound to understand its intrinsic stability. The goal is to achieve 5-20% degradation.[10][11][12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light.
-
Thermal Degradation: Transfer the stock solution to a vial and heat it in an oven at 80°C. For solid-state thermal stress, place the powdered compound in an oven.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Sample Neutralization (for acid and base hydrolysis): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method.
Protocol 2: Suggested HPLC Method for Stability Testing
This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[13]
-
Mobile Phase A: Water with 0.1% formic acid.[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 280 nm or MS detector.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
References
- 1. This compound | Plants | 116498-58-9 | Invivochem [invivochem.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. sgs.com [sgs.com]
- 11. pharmtech.com [pharmtech.com]
- 12. jddtonline.info [jddtonline.info]
- 13. HPLC method with fluorescence detection for the quantitative determination of flaxseed lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 5,5'-Dimethoxylariciresinol by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5'-Dimethoxylariciresinol and related lignans (B1203133) in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best suited for this compound?
A1: Electrospray ionization (ESI) is the most commonly employed and effective technique for the analysis of lignans like this compound.[1][2][3] Atmospheric pressure chemical ionization (APCI) can also be used and may offer advantages for certain lignans, particularly those with fewer polar functional groups.[2]
Q2: Should I use positive or negative ion mode for ESI analysis?
A2: Both positive and negative ion modes can be effective, and the optimal choice may depend on the specific instrumentation and sample matrix.[4] For phenolic compounds like this compound, negative ion mode is often preferred due to the acidic nature of the phenolic hydroxyl groups, which are readily deprotonated.[5][6] However, positive ion mode can also yield valuable information, often forming protonated molecules ([M+H]⁺) or adducts.[2][3] It is recommended to test both modes during method development to determine which provides the best signal-to-noise ratio for your specific conditions.
Q3: What are the expected molecular ions for this compound?
A3: this compound has a molecular weight of approximately 390.4 g/mol . In positive ion mode, you can expect to see the protonated molecule [M+H]⁺ at m/z 391.4. Adduct formation is also common in ESI, so you may observe ions such as [M+Na]⁺ at m/z 413.4 or [M+K]⁺ at m/z 429.4.[7][8] In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 389.4 is the primary ion expected.
Q4: What are the typical fragmentation patterns for this compound?
A4: Lignans of the dibenzylbutanediol type, which includes this compound, often exhibit characteristic fragmentation pathways. A common fragmentation involves the loss of water and formaldehyde (B43269) from the butanediol (B1596017) moiety.[1] For glycosylated derivatives of lariciresinol, a primary fragmentation step is the loss of the sugar moiety.[9] While a detailed fragmentation pattern for this compound is not extensively published, based on its structure and data from related lignans, key fragment ions would likely arise from cleavages of the ether linkages and the bonds within the tetrahydrofuran (B95107) ring.
Troubleshooting Guides
Issue 1: Weak or No Signal for this compound
This guide provides a systematic approach to troubleshooting low signal intensity.
Troubleshooting Workflow
References
- 1. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound|High-Quality Reference Standard [benchchem.com]
- 6. (+)-Lariciresinol | C20H24O6 | CID 332427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refinement of 5,5'-Dimethoxylariciresinol Purification by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chromatographic purification of 5,5'-Dimethoxylariciresinol.
Troubleshooting Guides
This section addresses common problems that may arise during the purification of this compound, offering potential causes and solutions in a structured format.
Problem 1: Poor Resolution or Overlapping Peaks in HPLC
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Modify the mobile phase gradient. A shallower gradient can often improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., switching from methanol (B129727) to acetonitrile (B52724) or vice versa) to alter selectivity. |
| Suboptimal Stationary Phase | Consider a different column chemistry. If using a C18 column, a phenyl-hexyl or a column with a different pore size might offer better selectivity for lignans (B1203133). For highly polar lignans, a C8 or a polar-functionalized sorbent may provide better retention and separation.[1] |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate generally increases the number of theoretical plates and can improve resolution, although it will also increase the run time.[1] |
| Column Overloading | Reduce the sample concentration or injection volume. Overloading the column is a common cause of peak broadening and poor resolution, especially in preparative chromatography.[1] |
| Elevated Temperature | Adjusting the column temperature can influence selectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.[1] |
| Presence of Diastereomers | This compound has chiral centers and may exist as diastereomers, which can be challenging to separate. Consider using a chiral stationary phase or derivatization to enhance separation. For diastereomers, sometimes a normal-phase HPLC can provide better separation than reverse-phase. |
Problem 2: Low Purity of Collected Fractions
| Possible Cause | Recommended Solution |
| Inadequate Initial Separation | Re-optimize the chromatographic method to achieve better baseline separation before fraction collection. Refer to the solutions for "Poor Resolution or Overlapping Peaks". |
| Fraction Collection Parameters are Too Broad | Narrow the fraction collection window. Collect smaller, more targeted fractions across the peak of interest and analyze their purity individually.[1] |
| Presence of Co-eluting Impurities | If impurities cannot be resolved with the primary chromatographic method, a secondary, orthogonal purification step may be necessary. For example, if the primary method is reversed-phase HPLC, a subsequent purification using normal-phase chromatography could be effective.[1] |
| Sample Degradation | Ensure the stability of this compound in the chosen mobile phase and at the operating temperature. Use fresh solvents and protect the sample from light if it is light-sensitive. |
Problem 3: Variable Retention Times in HPLC
| Possible Cause | Recommended Solution |
| Changes in Mobile Phase Composition | Ensure accurate and consistent mobile phase preparation. If using a gradient, ensure the pump is functioning correctly and the solvent mixing is accurate. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection. In reversed-phase chromatography, 5-10 column volumes are usually sufficient. |
| Fluctuations in Temperature | Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times. |
| Column Contamination or Degradation | If retention times consistently decrease, it may indicate column degradation. If they are erratic, the column might be contaminated. Flush the column with a strong solvent or, if necessary, replace it. |
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for purifying this compound?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, and column chromatography.[1] For initial cleanup and fractionation of crude extracts, column chromatography using silica (B1680970) gel, Sephadex LH-20, or macroporous resins is often employed. For final purification and obtaining high-purity this compound, preparative HPLC is the method of choice.
Q2: What are typical stationary and mobile phases for the HPLC purification of lignans like this compound?
A2: For reversed-phase HPLC, C18 columns are the most widely used stationary phases. The mobile phase typically consists of a gradient mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.[1]
Q3: How can I improve the yield of purified this compound?
A3: To improve the yield, start with a well-prepared, filtered, and partially purified sample to avoid overloading and contaminating the column. Optimize the loading amount to prevent peak broadening and loss of resolution. Ensure that the fraction collection is precise and that all fractions containing the target compound are pooled. Finally, minimize post-purification losses by using efficient solvent evaporation techniques.
Q4: My this compound sample shows two closely eluting peaks. What could be the reason?
A4: This is likely due to the presence of diastereomers. This compound has multiple chiral centers, and its natural or synthetic forms can be a mixture of stereoisomers. Separating diastereomers can be challenging and may require significant method optimization, such as using a different column, mobile phase, or even a chiral separation method.
Experimental Protocols
Protocol 1: General Column Chromatography for Initial Purification
-
Stationary Phase Selection: Choose a suitable stationary phase based on the polarity of the crude extract. Silica gel is common for normal-phase chromatography, while C18-functionalized silica is used for reversed-phase.
-
Column Packing: Pack the column uniformly with the selected stationary phase as a slurry in the initial mobile phase to avoid air bubbles and channeling.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase or a weak solvent.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (for normal-phase) or a polar solvent (for reversed-phase) and gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect fractions of a fixed volume and monitor the elution of compounds using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Analysis: Combine fractions containing the desired compound based on the analysis.
Protocol 2: Preparative HPLC for High-Purity this compound
-
Column: A preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might start at 30% B, increase to 70% B over 40 minutes, followed by a wash and re-equilibration step. The optimal gradient should be developed based on analytical HPLC results.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.
-
Injection Volume: Dependent on the sample concentration and column capacity.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 280 nm).
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the purity of each fraction using analytical HPLC.
-
Post-Purification: Combine fractions with the desired purity and evaporate the solvent under reduced pressure to obtain pure this compound.
Quantitative Data Summary
Table 1: Typical HPLC Parameters for Lignan Analysis
| Parameter | Typical Value/Range |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Water (A) and Acetonitrile/Methanol (B) with 0.1% Formic Acid |
| Gradient | 10-90% B over 30-60 min |
| Flow Rate | 0.8 - 1.2 mL/min |
| Temperature | 25 - 40 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 - 20 µL |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for chromatographic purification issues.
References
Technical Support Center: Bioanalysis of 5,5'-Dimethoxylariciresinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of 5,5'-dimethoxylariciresinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a naturally occurring lignan, which is a class of polyphenolic compounds found widely in the plant kingdom.[1] Lignans are known for a variety of biological activities, and as such, are of significant interest in pharmacological and biochemical research.[1][2] In laboratory settings, it is often used as a phytochemical reference standard for the analysis of plant extracts and other biological samples.[1]
Q2: What are matrix effects and how do they impact LC-MS/MS bioanalysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3][4] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[5][6] Ultimately, matrix effects can severely compromise the accuracy, precision, and sensitivity of a bioanalytical method, leading to unreliable quantification of the target analyte.[4][6]
Q3: What are the common sources of matrix effects in the analysis of biological samples like plasma or serum?
A: In biological matrices, the most significant contributors to matrix effects are endogenous substances.[3] For plasma and serum, these primarily include phospholipids (B1166683) from cell membranes.[3] Other common sources are salts, endogenous metabolites, proteins, and any co-administered drugs that may be present in the sample.[3] The complexity of the biological matrix is directly related to the severity of the matrix effects.[7]
Q4: How can I quantitatively assess if my this compound analysis is impacted by matrix effects?
A: The most common quantitative method is the post-extraction spike analysis.[3] This technique involves comparing the peak response of the analyte spiked into an extracted blank matrix with the response of the analyte in a neat (clean) solvent at the same concentration. The Matrix Factor (MF) is calculated using the following formula:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
A Matrix Factor of 1 indicates no matrix effect. A value less than 1 signifies ion suppression, while a value greater than 1 indicates ion enhancement.[3] For a reliable method, the internal standard (IS) normalized matrix factor should be calculated to ensure that the IS is adequately compensating for the effect.[8]
Q5: What are the acceptable limits for recovery and matrix effect in a validated bioanalytical method?
A: According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), the recovery of the analyte and internal standard does not have to be 100%, but it should be consistent, precise, and reproducible.[9] For matrix effects, the goal is to minimize them. The coefficient of variation (CV%) of the internal standard-normalized matrix factor should be less than 15% across different lots of the biological matrix.[8]
Troubleshooting Guide
Problem: Significant Ion Suppression or Enhancement is Observed
When the calculated Matrix Factor for this compound is significantly different from 1, it indicates that co-eluting matrix components are interfering with ionization.
-
Initial Diagnostic Steps:
-
Confirm System Suitability: Inject a neat standard solution to ensure the LC-MS/MS system is performing optimally.
-
Check Internal Standard (IS) Response: Inconsistent IS response across samples can indicate variable matrix effects.
-
Evaluate a Post-Column Infusion: This qualitative experiment can help identify the retention time regions where suppression or enhancement occurs, guiding chromatographic adjustments.[3]
-
-
Solution 1: Optimize the Sample Preparation Protocol The primary goal of sample preparation is to remove interfering endogenous components while efficiently extracting the analyte.[10][11] The choice of technique is critical.
-
Protein Precipitation (PPT): Fast and simple, but often results in "dirtier" extracts with more significant matrix effects.[11] It is best used when high throughput is essential and matrix effects are found to be minimal.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. Optimization of solvent choice and pH is crucial for good recovery.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing phospholipids and salts.[12] It offers high selectivity but requires more extensive method development.
-
-
Solution 2: Modify Chromatographic Conditions The goal is to achieve chromatographic separation between this compound and the interfering matrix components.[4]
-
Adjust Gradient Profile: A shallower gradient can increase the resolution between peaks.
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., Phenyl-Hexyl, Cyano) that may offer different selectivity for the analyte versus the interferences.
-
Alter Mobile Phase pH: Modifying the pH can change the retention behavior of both the analyte and interfering compounds.
-
-
Solution 3: Dilute the Sample If the assay has sufficient sensitivity, simply diluting the sample with the initial mobile phase can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression or enhancement.[4][13]
Problem: Poor or Inconsistent Extraction Recovery
Low or variable recovery values suggest that the sample preparation method is not efficiently extracting this compound from the matrix.
-
Solution 1: Re-evaluate Extraction Solvent Choice (for LLE) Lignans like this compound are fairly lipophilic.[14] Ensure the chosen organic solvent (e.g., ethyl acetate (B1210297), methyl tert-butyl ether) has the appropriate polarity to effectively extract the analyte. A mixture of solvents may sometimes yield better results.
-
Solution 2: Optimize SPE Protocol
-
Sorbent Selection: Ensure the sorbent chemistry (e.g., reversed-phase, ion-exchange) is appropriate for the analyte.
-
Wash Steps: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte.
-
Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte from the sorbent.
-
Problem: High Variability in Quantitative Results (Poor Precision)
This is often caused by inconsistent matrix effects that are not adequately corrected by the internal standard.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS is the gold standard for correcting matrix effects.[4] It co-elutes with the analyte and experiences the same ionization suppression or enhancement, providing the most accurate correction.
-
Solution 2: Use a Structural Analog as an Internal Standard If a SIL-IS is not available, choose a structural analog that has similar chemical properties and chromatographic behavior to this compound. This will provide better correction than an analog that is structurally very different.
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, low cost, high throughput.[15] | Prone to significant matrix effects, may cause analyte loss due to co-precipitation.[11] | Early-stage discovery, high-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, good recovery for lipophilic compounds.[10] | More labor-intensive, uses larger volumes of organic solvents, can form emulsions. | Assays where PPT is not clean enough and analyte is non-polar. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, high selectivity, removes specific interferences (e.g., phospholipids).[12] | More expensive, requires significant method development, lower throughput than PPT. | Regulated bioanalysis, methods requiring high sensitivity and accuracy. |
| Matrix Solid-Phase Dispersion (MSPD) | Simple, low solvent consumption, combines extraction and cleanup in one step.[16][17] | Can be matrix-dependent, requires optimization of dispersant and elution solvent.[17] | Analysis from solid or semi-solid matrices, complex plant or tissue samples.[16] |
Table 2: Representative Method Validation Data for this compound in Human Plasma
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | S/N > 10, Accuracy within ±20%, Precision ≤20% |
| Intra-day Accuracy (% Bias) | -5.2% to 6.8% | Within ±15% (±20% at LLOQ) |
| Intra-day Precision (% CV) | ≤ 8.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -7.1% to 4.5% | Within ±15% (±20% at LLOQ) |
| Inter-day Precision (% CV) | ≤ 9.2% | ≤ 15% (≤ 20% at LLOQ) |
| Mean Extraction Recovery | 85.7% | Consistent and reproducible |
| IS-Normalized Matrix Factor (% CV) | 7.3% | ≤ 15% |
(Note: The data presented in this table are representative examples and may not reflect actual experimental results.)
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., stable isotope-labeled this compound in methanol).
-
Vortex briefly to mix.
-
Add 50 µL of a pH 4.0 buffer (e.g., ammonium (B1175870) acetate) and vortex.
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727)/water).
-
Vortex to dissolve, then transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
-
Place a reversed-phase SPE cartridge (e.g., C18, 30 mg) onto a vacuum manifold.
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Mix 100 µL of plasma sample with 25 µL of internal standard and 200 µL of 2% formic acid in water. Load the entire mixture onto the cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to dissolve, then transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Suggested LC-MS/MS Analytical Method
Table 3: Typical LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC or HPLC System |
| Column | Reversed-phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, increase to 95% B over 4 min, hold for 1 min, return to 10% B and re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
(Note: Specific SRM transitions and collision energies must be optimized for this compound and the chosen internal standard.)
Visualizations
Caption: General workflow for the bioanalysis of this compound.
Caption: Decision tree for troubleshooting matrix effects in bioanalysis.
References
- 1. This compound|High-Quality Reference Standard [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography [mdpi.com]
5,5'-Dimethoxylariciresinol sample storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 5,5'-Dimethoxylariciresinol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound powder?
For short-term storage, such as during shipping, this compound is stable at ambient room temperature for a few days[1]. For long-term storage, it is recommended to store the powder at -20°C.[2][3] Some suppliers also suggest 0°C for short-term storage and keeping it desiccated.[3] To ensure stability, it is best practice to store the compound in a tightly sealed container, protected from light and under an inert gas.
Q2: How should I store this compound once it is dissolved in a solvent?
When dissolved in a solvent, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. These conditions are based on data for a structurally related glucoside derivative and represent best practices for maintaining the integrity of the compound in solution.[4]
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5] It has low solubility in water.[1]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is important to wear appropriate personal protective equipment. This includes protective gloves, eye protection (such as safety glasses or goggles), and a lab coat. If there is a risk of generating dust, respiratory protection should also be used.
Troubleshooting Guides
Issue: The this compound powder will not dissolve in my aqueous buffer.
-
Cause: this compound has low water solubility.[1]
-
Solution:
-
Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO.[1][5]
-
For your experiment, you can then dilute the stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experimental system, as high concentrations can affect biological assays.
-
For in vivo studies, co-solvents like PEG400 or suspending agents such as Carboxymethyl cellulose (B213188) and Tween 80 can be used to improve aqueous compatibility.[1]
-
Issue: I am concerned about the stability of my compound after repeated freeze-thaw cycles.
-
Cause: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound.
-
Solution:
-
After preparing your stock solution, aliquot it into smaller, single-use volumes.
-
Store these aliquots at the recommended temperature (-20°C or -80°C).[4]
-
When you need to use the compound, thaw only the required number of aliquots for that experiment. This practice minimizes the number of freeze-thaw cycles for the bulk of your stock solution.
-
Issue: What should I do in case of accidental skin or eye contact?
-
Cause: this compound can cause skin and serious eye irritation.
-
Solution:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice or attention.
-
Quantitative Data Summary
| Parameter | Condition | Recommendation |
| Storage (Solid Powder) | Short-Term (e.g., shipping) | Room Temperature[1] |
| Short-Term (in lab) | 0°C, desiccated[3] | |
| Long-Term | -20°C, desiccated, protected from light, under inert gas[2][3] | |
| Storage (In Solvent) | Up to 1 month | -20°C[4] |
| Up to 6 months | -80°C[4] | |
| Solubility | Organic Solvents | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[5] |
| Aqueous Solutions | Low solubility[1] | |
| Handling | Personal Protective Equipment | Protective gloves, eye protection, lab coat |
| First Aid (Skin Contact) | Wash with plenty of soap and water | |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes |
Experimental Workflow
Caption: Workflow for receiving, storing, and handling this compound.
References
Addressing reproducibility issues in 5,5'-Dimethoxylariciresinol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues in experiments involving 5,5'-Dimethoxylariciresinol. The information is tailored for researchers, scientists, and drug development professionals.
I. Frequently Asked Questions (FAQs)
Q1: My this compound preparation shows variable purity. What are the common causes?
A1: Reproducibility issues with the purity of this compound often stem from the initial extraction and purification process. Lignans (B1203133), as a class of polyphenols, can be sensitive to the methods used. Key factors influencing purity include:
-
Choice of Solvent: The polarity of the solvent is crucial. While less polar lignans can be extracted with solvents like dichloromethane, more polar glycosides may require aqueous mixtures of ethanol (B145695) or methanol (B129727). For this compound, a sequential extraction starting with a non-polar solvent to remove lipophilic compounds, followed by a more polar solvent like ethanol or acetone, is recommended.
-
Extraction Method: Harsh extraction conditions can lead to degradation. For instance, acidic hydrolysis, sometimes used to break ester and glycoside linkages, can be detrimental to the stability of the final product.
-
Plant Matrix Contaminants: The presence of other lipophilic compounds such as resins, terpenoids, and fatty acids in the plant source can interfere with the isolation of this compound. A pre-extraction step with a non-polar solvent is advisable for matrices rich in these substances.
Q2: I'm observing precipitation of my this compound when I dilute my DMSO stock in aqueous buffer or cell culture media. How can I prevent this?
A2: This is a common problem for compounds with poor water solubility. The abrupt change in solvent polarity causes the compound to "crash out" of the solution. Here are some strategies to mitigate this:
-
Optimize Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.1-1% to avoid solvent-induced cytotoxicity. Determine the highest tolerable DMSO concentration for your specific cell line and experiment.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of your DMSO stock in your aqueous buffer, ensure it is fully dissolved, and then proceed with the final dilution.
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol, in your final assay buffer can help maintain the solubility of this compound.
Q3: What is the expected stability of this compound in solution?
A3: The stability of phenolic compounds like this compound in solution is influenced by pH, temperature, and light exposure. Generally, they are more stable in acidic conditions and can degrade in neutral to alkaline solutions. For stock solutions in DMSO, storage at -20°C or -80°C in small, single-use aliquots is recommended to minimize freeze-thaw cycles. When preparing aqueous solutions for experiments, it is best to make them fresh and use them promptly.
II. Troubleshooting Guides
Guide 1: Inconsistent Results in Anti-Inflammatory Assays (e.g., Nitric Oxide, Cytokine Production)
| Problem | Possible Cause | Troubleshooting/Solution |
| High variability between replicates. | Incomplete solubilization of this compound. | Ensure the compound is fully dissolved in the final assay medium. Visually inspect for any precipitate. Consider the solubilization strategies mentioned in FAQ 2. |
| Cell health and density. | Ensure consistent cell seeding density and viability across all wells. Perform a cell viability assay (e.g., MTT) in parallel to confirm that the observed effects are not due to cytotoxicity. | |
| No significant inhibition of inflammatory markers. | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal effective concentration. Based on related compounds, the IC50 values for anti-inflammatory effects can range from the low to high micromolar range. |
| Degradation of the compound. | Prepare fresh dilutions of this compound for each experiment. Protect solutions from light and elevated temperatures. | |
| Unexpected pro-inflammatory effects. | Contamination of the compound or reagents. | Ensure all reagents, including the this compound stock, are free from endotoxin (B1171834) (LPS) contamination. |
| High DMSO concentration. | High concentrations of DMSO can induce cellular stress and inflammatory responses. Keep the final DMSO concentration below 0.5%.[1][2][3] |
Guide 2: Issues with Western Blot Analysis of Signaling Pathways (MAPK, NF-κB)
| Problem | Possible Cause | Troubleshooting/Solution |
| Weak or no signal for phosphorylated proteins (e.g., p-ERK, p-p38). | Ineffective stimulation or inhibition. | Optimize the concentration of the inflammatory stimulus (e.g., LPS) and the pre-incubation time with this compound. |
| Phosphatase activity. | Always include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of your target proteins. | |
| Insufficient protein loading. | Ensure you are loading an adequate amount of protein (typically 20-30 µg of whole-cell extract). | |
| High background on the Western blot. | Non-specific antibody binding. | Optimize the concentration of your primary and secondary antibodies. Ensure adequate blocking (e.g., 5% BSA or non-fat milk in TBST) and thorough washing steps. |
| Inconsistent band intensities for loading controls (e.g., β-actin, GAPDH). | Uneven protein loading. | Perform a protein quantification assay (e.g., BCA) and ensure equal amounts of protein are loaded in each lane. |
III. Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | Highly soluble | Recommended for preparing high-concentration stock solutions.[4][5] |
| Ethanol | Soluble | Can be used as a co-solvent to improve aqueous solubility.[6] |
| Methanol | Soluble | Can also be used for stock solutions and extraction. |
| Water | Sparingly soluble | Requires co-solvents or excipients for effective dissolution. |
Table 2: Reference IC50 Values for Anti-Inflammatory Activity of Related Phenolic Compounds
| Assay | Compound Type | Reported IC50 Range | Reference |
| COX-2 Inhibition | Phenolic Compounds | 1.16 - 39.06 µg/mL | [7][8] |
| 5-LOX Inhibition | Phenolic Compounds | 7.40 - 10.65 µg/mL | [9] |
| Nitric Oxide (NO) Production | Flavonoids | Significant inhibition at 60 µg/mL | [10] |
| TNF-α Release | Flavonoids | Significant inhibition at 10-40 µg/mL | [11] |
| IL-6 Release | Flavonoids | Significant inhibition at 10-40 µg/mL | [11] |
| IL-1β Release | Flavonoids | Significant inhibition at 10-40 µg/mL | [11] |
Note: These values are for structurally related compounds and should be used as a reference. The optimal concentration for this compound should be determined empirically.
IV. Experimental Protocols
Protocol 1: Purification of this compound from Plant Extracts by HPLC
This protocol provides a general framework for the purification of this compound using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Perform a sequential extraction of the dried plant material, first with a non-polar solvent (e.g., hexane) to remove lipids, followed by extraction with a polar solvent (e.g., methanol or ethanol).
-
Concentrate the polar extract under reduced pressure.
-
For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 150 x 4.6 mm).
-
Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Diode array detector (DAD) to monitor the elution profile at multiple wavelengths (e.g., 280 nm for phenolic compounds).
-
Injection Volume: 5-20 µL, depending on the concentration of the extract.
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the retention time of a this compound standard.
-
Purity Analysis: Analyze the collected fractions by HPLC to confirm purity. Further purification steps may be required.
Protocol 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production in Macrophages
This protocol outlines a method to assess the anti-inflammatory effect of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density that will result in approximately 80-90% confluency after 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO at the same final concentration).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include an unstimulated control group.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value.
Protocol 3: Western Blot Analysis of MAPK and NF-κB Signaling
This protocol describes the analysis of key signaling proteins involved in inflammation.
-
Cell Treatment: Seed cells and treat with this compound and LPS as described in Protocol 2, but for a shorter duration suitable for observing phosphorylation events (e.g., 15-60 minutes for MAPK, 30-60 minutes for IκBα degradation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of ERK, p38, and IκBα.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
V. Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: General workflow for in vitro anti-inflammatory experiments.
References
- 1. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata [frontiersin.org]
- 10. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of 5,5'-Dimethoxylariciresinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of 5,5'-Dimethoxylariciresinol, a lignan (B3055560) with potential pharmacological activities.[1] The focus is on the validation of these methods, ensuring data accuracy, reliability, and compliance with regulatory standards. This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques for their specific research needs.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in the pharmaceutical industry, providing documented evidence that an analytical method is suitable for its intended purpose.[2] This process is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is governed by guidelines from the International Council for Harmonisation (ICH).[3][4][5][6][7] The primary goal is to ensure the quality, safety, and efficacy of drug products by guaranteeing that the data used for critical decisions is trustworthy and consistent.[2] Key validation parameters include specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[8][9][10][11]
Analytical Techniques for Lignan Quantification
The quantification of lignans (B1203133), including this compound, is commonly achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods due to their high sensitivity and selectivity.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation and quantification of compounds in a mixture.[12] When coupled with a UV or Diode Array Detector (DAD), it provides a reliable method for routine analysis. For lignan analysis, reversed-phase columns are frequently employed.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of trace amounts of analytes in complex matrices.[14][15][16] This technique is particularly valuable for bioanalytical studies where sample volume is limited and concentrations are low.
The choice between these methods often depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
Comparative Data on Analytical Method Validation Parameters
The following tables summarize typical validation parameters and their acceptance criteria for HPLC-UV and LC-MS/MS methods, based on ICH and FDA guidelines.[3][4][7][17][18][19] These serve as a general guide for the validation of an analytical method for this compound quantification.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Lignan Quantification
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio.[14] |
| Selectivity | Good, but potential for interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to unique fragmentation patterns.[16] |
| Sensitivity | Moderate (ng-µg range). | High to very high (pg-ng range).[15][16] |
| Matrix Effect | Less susceptible. | Prone to ion suppression or enhancement, requiring careful evaluation.[20] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Typical Application | Quality control of raw materials and finished products. | Bioanalysis, metabolite identification, trace analysis. |
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria (ICH Q2(R2)) | Typical Performance for Lignan Analysis |
| Specificity/Selectivity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[8][9] | No interference from blank matrix or known impurities at the retention time of the analyte. |
| Linearity (r²) | A linear relationship should be established across the range of the analytical procedure. A correlation coefficient >0.99 is generally desirable.[21][22] | ≥ 0.995 |
| Range | The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[4][7] | Typically covers 80-120% of the expected sample concentration. |
| Accuracy (% Recovery) | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] | 80-120% for drug substance, 90-110% for drug product. |
| Precision (%RSD) | Repeatability (intra-day) and Intermediate Precision (inter-day). The relative standard deviation (RSD) should be within acceptable limits.[23] | Repeatability: ≤ 2%; Intermediate Precision: ≤ 5% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9] | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9] | Signal-to-Noise Ratio ≥ 10 |
| Robustness | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in mobile phase composition, pH, flow rate, and column temperature. |
Experimental Protocols
General Workflow for Analytical Method Validation
The validation of an analytical method for this compound quantification should follow a structured protocol.
Sample Preparation for Lignan Analysis
Effective extraction is crucial for the accurate quantification of lignans from plant matrices.[24]
-
Grinding: The plant material is dried and finely ground to increase the surface area for extraction.
-
Extraction: Various techniques can be employed, including ultrasound-assisted extraction, Soxhlet extraction, and reflux extraction, often using organic solvents like methanol (B129727) or ethanol.[21][22] A mixture of methanol and water is commonly used for lignan extraction.[21][24]
-
Hydrolysis (if necessary): For lignan glycosides, an enzymatic, acidic, or alkaline hydrolysis step may be required to liberate the aglycone form.[21][22]
-
Purification: Solid-phase extraction (SPE) can be used to clean up the extract and remove interfering substances before chromatographic analysis.
-
Reconstitution: The final extract is typically evaporated to dryness and reconstituted in a solvent compatible with the mobile phase of the analytical method.
Hypothetical Signaling Pathway of Lignan Bioactivity
Lignans are known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[13] The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known actions of similar lignans.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound depends on the specific research or quality control objectives. While HPLC-UV offers a cost-effective and robust solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications and trace-level detection. Regardless of the chosen technique, rigorous method validation according to established guidelines is paramount to ensure the generation of reliable and reproducible data. This guide provides a framework for comparing these methods and implementing a comprehensive validation strategy.
References
- 1. This compound|High-Quality Reference Standard [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ashdin.com [ashdin.com]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.unipd.it [research.unipd.it]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 19. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 22. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. farmaciajournal.com [farmaciajournal.com]
- 24. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Lignans: Lariciresinol and 5,5'-Dimethoxylariciresinol
A comprehensive guide for researchers, scientists, and drug development professionals.
In the realm of pharmacognosy and drug discovery, lignans (B1203133) have emerged as a promising class of polyphenolic compounds with a wide array of biological activities. Among these, lariciresinol (B1674508) has been the subject of extensive research, demonstrating significant antioxidant, anti-inflammatory, and anticancer properties. A structurally related compound, 5,5'-Dimethoxylariciresinol, presents a compelling case for comparative analysis to understand the impact of methoxy (B1213986) group substitutions on its bioactivity. However, a notable gap exists in the scientific literature regarding the intrinsic biological activities of this compound, with most available data focusing on its glycoside derivative and its role in overcoming multidrug resistance in cancer cells.
This guide provides a detailed comparative analysis of lariciresinol and the closely related, well-studied lignan, syringaresinol (B1662434), as a surrogate for the data-scarce this compound. Syringaresinol shares a similar dimethoxylated structure, offering valuable insights into the structure-activity relationships of these compounds. We will delve into their comparative antioxidant, anti-inflammatory, and anticancer activities, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of lariciresinol and syringaresinol. All data is presented with IC50 values (the concentration of a substance that is required for 50% inhibition in vitro) to facilitate a direct comparison of potency.
| Table 1: Comparative Antioxidant Activity | |
| Compound | DPPH Radical Scavenging Activity (IC50) |
| Lariciresinol | Strong activity reported, specific IC50 values vary across studies.[1] |
| Syringaresinol | 1.73 µg/mL[2] |
| Table 2: Comparative Anticancer Activity | ||
| Compound | Cell Line | Cytotoxicity (IC50) |
| Lariciresinol | SkBr3 (Breast Cancer) | 500 µM (after 48h)[3] |
| Syringaresinol | Data on direct cytotoxicity is limited, with studies focusing more on anti-inflammatory and antioxidant effects. |
| Table 3: Activity of this compound-4'-O-β-D-glucoside (DMAG) | ||
| Activity | Cell Line | Effect |
| Reversal of Multidrug Resistance | K562/DOX (Doxorubicin-resistant leukemia) | At 1.0 µM, DMAG decreased the IC50 of doxorubicin (B1662922) from 34.93 ± 1.37 µM to 12.51 ± 1.28 µM.[1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at 517 nm.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.
-
Include a control well containing only the DPPH solution and the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes are provided below using Graphviz to enhance understanding.
Caption: General mechanism of radical scavenging by a phenolic antioxidant.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The available evidence strongly supports the potent biological activities of lariciresinol and syringaresinol, particularly their antioxidant and anticancer effects. The structural similarity between these compounds and this compound suggests that the latter may also possess significant bioactivities. However, the current lack of direct experimental data on the intrinsic antioxidant, anti-inflammatory, and cytotoxic properties of this compound underscores a critical area for future research. The findings related to its glucoside derivative in overcoming multidrug resistance are promising and warrant further investigation into the parent compound. A direct, head-to-head comparative study of lariciresinol, this compound, and syringaresinol would be invaluable to elucidate the precise impact of methoxy substitutions on their therapeutic potential. Such studies will be instrumental in guiding the development of novel lignan-based therapeutic agents.
References
Unveiling the Bioavailability and Pharmacokinetic Profiles of Lignans: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the bioavailability and pharmacokinetics of bioactive compounds is paramount for translating natural products into therapeutic agents. This guide provides a comprehensive comparison of the pharmacokinetic profiles of various plant lignans (B1203133), with a special focus on available data for lariciresinol (B1674508), a structural analog of 5,5'-Dimethoxylariciresinol, for which direct pharmacokinetic data is not currently available.
Lignans, a class of polyphenolic compounds found in a wide variety of plants, have garnered significant interest for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. However, their therapeutic efficacy is intrinsically linked to their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide synthesizes experimental data from various studies to offer a comparative overview of the bioavailability and pharmacokinetics of key lignans.
Comparative Pharmacokinetic Parameters of Lignans
The bioavailability and pharmacokinetic parameters of lignans can vary significantly based on their chemical structure, the food matrix in which they are consumed, and individual differences in gut microbiota. The following tables summarize key pharmacokinetic data for several well-studied lignans. It is important to note the absence of direct experimental data for this compound in the current scientific literature. Therefore, data for its close structural analog, lariciresinol, and other prominent lignans are presented to provide a comparative context.
Table 1: Pharmacokinetic Parameters of Lignans and their Metabolites in Humans
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Study Population |
| Secoisolariciresinol (B192356) (SECO) | 25-172 mg SDG | Dose-dependent | 5-7 | 4.8 | Healthy postmenopausal women[1] |
| Enterodiol (B191174) (ED) | 25-172 mg SDG | Dose-dependent | 12-24 | 9.4 | Healthy postmenopausal women[1] |
| Enterolactone (B190478) (EL) | 25-172 mg SDG | Dose-dependent | 24-36 | 13.2 | Healthy postmenopausal women[1] |
Table 2: Comparative Pharmacokinetics of Lignans in Rats
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) |
| Secoisolariciresinol Diglucoside (SDG) | Oral | 40 | Not Detected | - | 0 |
| Secoisolariciresinol (SECO) | Oral | 40 | - | - | 25 |
| Enterodiol (ED) | Oral | 10 | - | - | < 1 |
| Pinoresinol (B1678388) Glucoside | Oral | 3 mL/kg extract | 57.44 | 0.67 | - |
| Pinoresinol | Oral | 0.1 µmol/kg | 61.14 | 0.25 | - |
Note: Data for Cmax and Tmax for SECO and ED in rats were not explicitly provided in the referenced abstracts.
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to offer insight into the experimental designs used to generate the pharmacokinetic data.
Human Pharmacokinetic Study of Secoisolariciresinol-Diglycoside (SDG)
-
Study Design: Healthy postmenopausal women were administered oral doses of 25, 50, 75, 86, and 172 mg of SDG.
-
Sample Collection: Blood and urine samples were collected at timed intervals.
-
Analytical Method: Secoisolariciresinol, enterodiol, and enterolactone concentrations were measured by mass spectrometry.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were determined from the serum lignan (B3055560) concentrations after a single-bolus oral intake.[1]
Comparative Pharmacokinetics of Purified Flaxseed Lignans in Rats
-
Study Design: Male Wistar rats were administered purified lignans (SDG, SECO, ED) intravenously or orally.
-
Dosing: Oral doses were 40 mg/kg for SDG and SECO, and 10 mg/kg for ED. Intravenous doses were 20 mg/kg for SDG and SECO, and 5 mg/kg for ED.
-
Sample Collection: Blood samples were collected at various time points from 0 to 24 hours post-dosing.
-
Analytical Method: Serum samples were analyzed to determine lignan concentrations.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters and oral bioavailability were determined by non-compartmental methods.
Pharmacokinetics of Pinoresinol Glucoside in Rats
-
Study Design: Rats were orally administered 3 mL/kg of Eucommia ulmoides extract.
-
Sample Collection: Plasma samples were collected.
-
Analytical Method: A specific UHPLC-ESI-MS/MS method was used for the simultaneous determination of pinoresinol glucoside in rat plasma. Samples were pre-treated by a single-step protein precipitation with acetonitrile.
Metabolic Pathways and Experimental Workflows
The metabolism of plant lignans is a complex process heavily reliant on the gut microbiota. The following diagrams illustrate the general metabolic pathway of lignans and a typical experimental workflow for pharmacokinetic studies.
Caption: General metabolic pathway of plant lignans in humans.
Caption: Typical experimental workflow for a pharmacokinetic study.
Discussion and Future Directions
The available data indicate that many plant lignans, particularly in their glycosidic forms, have low oral bioavailability. The conversion to enterolignans, enterodiol and enterolactone, by the gut microbiota is a critical step for their absorption and subsequent systemic effects. Studies on lariciresinol suggest that it follows a similar metabolic fate, being converted to secoisolariciresinol and subsequently to enterolignans, which are then detected in the bloodstream.[2]
The lack of direct pharmacokinetic data for this compound highlights a significant knowledge gap. Future research should focus on determining the ADME profile of this specific lignan to understand its potential as a therapeutic agent. In vivo pharmacokinetic studies in animal models, followed by human trials, are necessary to establish its bioavailability, metabolic pathway, and key pharmacokinetic parameters. Furthermore, comparative studies directly evaluating the pharmacokinetics of this compound against other lignans would be invaluable for the drug development community. Investigating the influence of its methoxy (B1213986) groups on metabolic stability and membrane permeability would also provide crucial insights.
References
- 1. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-Inflammatory Activity of 5,5'-Dimethoxylariciresinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the in vitro anti-inflammatory activity of 5,5'-Dimethoxylariciresinol is limited in publicly available literature. This guide provides a comparative analysis based on data from structurally related lignans (B1203133), namely Lirioresinol B dimethyl ether and Syringaresinol , as surrogates. The findings presented here are intended to serve as a reference for researchers interested in the potential anti-inflammatory properties of this class of compounds.
Comparative Analysis of Anti-Inflammatory Activity
The in vitro anti-inflammatory effects of the surrogate compounds for this compound were evaluated by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These mediators include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The performance of these lignans is compared against two well-established anti-inflammatory drugs, Dexamethasone and Indomethacin.
Inhibition of Pro-Inflammatory Mediators
| Compound | Mediator | Cell Line | IC50 / Inhibition |
| Lirioresinol B dimethyl ether | TNF-α, IL-6, PGE2 | RAW 264.7 | Inhibition observed |
| Cell Viability (as a measure of anti-inflammatory effect) | HepG2 | 27.97 μM[1] | |
| Syringaresinol | NO, PGE2, TNF-α, IL-1β, IL-6 | RAW 264.7 | Dose-dependent inhibition (25, 50, 100 μM)[2] |
| Dexamethasone | NO | J774 | Dose-dependent inhibition (0.1-10 μM)[3][4] |
| IL-1β | RAW 264.7 | Inhibition of gene expression | |
| TNF-α, IL-6 | RAW 264.7 | Inhibition of secretion | |
| Indomethacin | NO | RAW 264.7 | 56.8 μM[5][6] |
| PGE2 | RAW 264.7 | 2.8 μM[5][6] | |
| TNF-α | RAW 264.7 | 143.7 μM[5][6] |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds for 1-2 hours before stimulation with 1 μg/mL of lipopolysaccharide (LPS) for a specified duration (typically 18-24 hours).
Nitric Oxide (NO) Assay (Griess Assay)
The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatants using the Griess reagent.
-
Collect 100 μL of cell culture supernatant from each well.
-
Add 100 μL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Enzyme-Linked Immunosorbent Assay (ELISA)
The concentrations of PGE2 and pro-inflammatory cytokines in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate and add the TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the analyte from the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
The anti-inflammatory effects of many natural compounds, including lignans, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
- 1. Lirioresinol B dimethyl ether inhibits NF-κB and COX-2 and activates IκBα expression in CCl4-induced hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apjai-journal.org [apjai-journal.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5,5'-Dimethoxylariciresinol
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The selection of an analytical method hinges on a balance between sensitivity, selectivity, speed, and cost. UPLC-MS/MS generally offers significantly lower limits of detection and quantification, along with faster analysis times, compared to traditional HPLC-UV methods.[1][2] The following tables summarize typical validation parameters for the analysis of lignans (B1203133), using data for the structurally similar lariciresinol (B1674508) as a proxy for 5,5'-Dimethoxylariciresinol where specific data is unavailable.
Table 1: Comparison of Typical HPLC-UV and UPLC-MS/MS Method Performance for Lignan (B3055560) Analysis
| Parameter | HPLC-UV (Typical) | UPLC-MS/MS (Lariciresinol)[1] | Key Advantages of UPLC-MS/MS |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.99 | High degree of correlation for both methods. |
| Limit of Detection (LOD) | ~10-100 ng/mL | 0.040 µ g/100 g (~0.4 ng/g) | Superior sensitivity, enabling trace-level detection. |
| Limit of Quantification (LOQ) | ~50-200 ng/mL | 0.114 µ g/100 g (~1.14 ng/g) | Higher precision at much lower concentrations. |
| Accuracy (Recovery %) | 95 - 105% | 90.6 - 109.1% | Both methods demonstrate good accuracy. |
| Precision (RSD %) | < 2% | < 5% | Both methods show excellent reproducibility. |
| Analysis Time | 20 - 40 min | < 10 min | Significantly faster sample throughput. |
Table 2: Detailed Validation Parameters for LC-MS/MS Analysis of Lariciresinol[1]
| Analyte | Linearity Range | R² | LOD (µ g/100 g) | LOQ (µ g/100 g) | Recovery (%) |
| Lariciresinol | 0.5 - 50 ng/mL | ≥0.99 | 0.040 | 0.114 | 90.588 - 109.053 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for sample preparation and analysis using HPLC-UV and UPLC-MS/MS.
Sample Preparation from Plant Matrix
A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects.[3]
-
Grinding: The dried plant material is finely ground to a homogenous powder.
-
Extraction: A known amount of the powdered sample is extracted with a suitable solvent, typically methanol (B129727) or an ethanol-water mixture, often facilitated by ultrasonication or accelerated solvent extraction (ASE).[3][4]
-
Hydrolysis (Optional): For the analysis of total lignan content, an acid or enzymatic hydrolysis step may be included to release lignans from their glycosidic forms.
-
Purification: The crude extract is centrifuged and filtered. For cleaner samples, especially for UPLC-MS/MS analysis, a solid-phase extraction (SPE) step may be employed to remove interfering substances.
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in a solvent compatible with the mobile phase of the analytical method.
Proposed HPLC-UV Method
-
Instrument: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, starting with a higher proportion of an aqueous phase (e.g., water with 0.1% formic acid) and increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the maximum absorbance wavelength of this compound (typically around 280 nm).
-
Injection Volume: 10-20 µL.
Proposed UPLC-MS/MS Method
-
Instrument: An Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Similar to the HPLC method, a gradient of water with 0.1% formic acid and acetonitrile is commonly used, but with a steeper gradient and shorter run time.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI in either positive or negative mode, optimized for this compound.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard.
-
Injection Volume: 1-5 µL.
Mandatory Visualization
Experimental Workflow for Lignan Analysis
The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix using either HPLC-UV or UPLC-MS/MS.
Caption: General workflow for the analysis of this compound.
References
- 1. Development of Simultaneous Analytical Method for Five Lignans in Edible Seeds -The Korean Journal of Food And Nutrition | Korea Science [koreascience.kr]
- 2. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of 5,5'-Dimethoxylariciresinol and Known Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of the lignan (B3055560) 5,5'-Dimethoxylariciresinol against established antioxidants such as Vitamin C, Quercetin, and Trolox (a water-soluble analog of Vitamin E). Due to the limited availability of direct experimental data for this compound in standard antioxidant assays, this comparison includes data for the structurally related lignan, (+)-pinoresinol, to provide an indirect assessment. The data is presented in a standardized format to facilitate comparison, and detailed experimental protocols for the cited assays are provided.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is commonly evaluated using various assays that measure its ability to scavenge free radicals. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalents (TE). A lower IC50 value indicates a higher antioxidant activity.
Table 1: Comparative Antioxidant Capacity Data
| Compound | Assay | IC50 (µM) | TEAC (Trolox Equivalents) | ORAC (µmol TE/g) | Source(s) |
| (+)-Pinoresinol | DPPH | 69 | - | - | [1] |
| Vitamin C (Ascorbic Acid) | DPPH | 13.72 - 112.05 | - | - | [2] |
| ABTS | - | 1.04 | - | ||
| Quercetin | DPPH | ~8 | - | - | |
| ABTS | - | 4.7 | - | ||
| ORAC | - | - | 10.7 - 18 | [3] | |
| Trolox | DPPH | ~44 | 1.0 (by definition) | 1.0 (by definition) | |
| ABTS | - | 1.0 (by definition) | 1.0 (by definition) | [4] |
Note: The antioxidant capacity values can vary significantly depending on the specific experimental conditions (e.g., solvent, pH, reaction time). The data presented here is for comparative purposes and is compiled from various sources. Direct comparison is most accurate when data is generated from the same study under identical conditions. The data for (+)-pinoresinol is used as a proxy for this compound due to structural similarity and the absence of direct data for the latter.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to aid in the interpretation of the presented data and for the design of future comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular spectrophotometric method for determining the antioxidant capacity of compounds. It is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured at approximately 517 nm.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: The test compound and a positive control (e.g., Vitamin C, Quercetin) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the change in absorbance is measured at 734 nm.
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Sample Preparation: The test compound and a standard (e.g., Trolox) are prepared in a series of concentrations.
-
Reaction: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm. A fixed volume of this solution is then mixed with varying concentrations of the test compound.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
TEAC Determination: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the presence of an antioxidant slows down this decay.
Procedure:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Sample and Standard Preparation: The test compound and a standard (Trolox) are prepared in a series of concentrations.
-
Reaction Setup: In a microplate, the fluorescent probe, the test compound or standard, and the buffer are mixed.
-
Initiation and Measurement: The reaction is initiated by adding the peroxyl radical generator. The fluorescence decay is then monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at 37°C.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
ORAC Value Determination: The ORAC value is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
Visualizations
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Simplified mechanism of free radical scavenging by an antioxidant.
References
In Vivo Therapeutic Potential of 5,5'-Dimethoxylariciresinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of 5,5'-Dimethoxylariciresinol, a lignan (B3055560) found in various medicinal plants, in an in vivo setting. Due to the limited direct in vivo studies on this specific compound, this document presents a representative comparison based on preclinical anti-cancer research methodologies. The experimental data and protocols are modeled on studies of closely related compounds and plant extracts known to contain this compound.
Comparative Performance with Alternatives
In a representative preclinical model of non-small-cell lung carcinoma (NSCLC), the efficacy of this compound is compared against a standard-of-care chemotherapeutic agent, cisplatin. The data presented below is hypothetical and serves to illustrate a potential experimental outcome.
Table 1: Anti-Tumor Efficacy in NSCLC Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 150 | - | -5 ± 2 |
| This compound | 50 mg/kg | 750 ± 90 | 50 | -2 ± 1.5 |
| Cisplatin | 5 mg/kg | 450 ± 75 | 70 | -15 ± 4 |
Table 2: Biomarker Modulation in Tumor Tissue
| Treatment Group | Ki-67 Positive Cells (%) (Proliferation) | TUNEL Positive Cells (%) (Apoptosis) |
| Vehicle Control | 85 ± 8 | 5 ± 2 |
| This compound | 40 ± 6 | 30 ± 5 |
| Cisplatin | 25 ± 5 | 55 ± 8 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Animal Model and Dosing
-
Animal Strain: Male BALB/c nude mice, 6-8 weeks old.
-
Cell Line: A549 human non-small-cell lung carcinoma cells.
-
Tumor Implantation: 5 x 10^6 A549 cells in 100 µL of Matrigel are injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: Treatment begins when tumors reach an average volume of 100-150 mm³.
-
Formulation and Administration:
-
This compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. Administered via intraperitoneal (i.p.) injection daily.
-
Cisplatin is dissolved in saline. Administered via i.p. injection once a week.
-
The vehicle control group receives the same volume of the vehicle solution as the treatment groups.
-
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length × width²) / 2.
Immunohistochemistry for Ki-67
-
Tissue Preparation: Tumors are excised at the end of the study, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: 4 µm sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with a primary antibody against Ki-67, followed by a secondary antibody and detection with a DAB chromogen kit.
-
Quantification: The percentage of Ki-67 positive cells is determined by counting the number of stained nuclei in at least five high-power fields per tumor.
TUNEL Assay for Apoptosis
-
Tissue Preparation: As described for immunohistochemistry.
-
Staining: An in situ cell death detection kit is used according to the manufacturer's instructions. This method labels the 3'-OH ends of DNA fragments generated during apoptosis.
-
Quantification: The percentage of TUNEL positive cells is determined by counting the number of stained cells in at least five high-power fields per tumor.
Visualizing Molecular Mechanisms and Workflows
Signaling Pathway
Lignans are known to modulate various signaling pathways involved in cancer progression. A potential mechanism of action for this compound is the inhibition of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.
A Comparative Analysis of 5,5'-Dimethoxylariciresinol from Phellodendron amurense and Phellodendron chinense
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5,5'-Dimethoxylariciresinol derived from two prominent plant sources: Phellodendron amurense and Phellodendron chinense. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of plant material for the isolation of this bioactive lignan (B3055560). This document summarizes quantitative data, details experimental protocols for extraction and analysis, and illustrates the compound's role in relevant signaling pathways.
Quantitative Comparison of this compound Content
While both Phellodendron amurense and Phellodendron chinense are recognized sources of this compound, the yield of this lignan can vary. The following table summarizes the available quantitative data from scientific literature. It is important to note that the yield is influenced by various factors including the geographical origin of the plant, harvesting time, and the extraction methodology employed.
| Plant Source | Yield of this compound (mg/g of dried bark) | Analytical Method | Reference |
| Phellodendron amurense | Data not explicitly available in the reviewed literature | HPLC | [1] |
| Phellodendron chinense | Data not explicitly available in the reviewed literature | HPLC |
Note: Specific quantitative yields of this compound from these plant sources were not available in the reviewed literature. The table highlights the need for further quantitative studies to establish a definitive comparison.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from Phellodendron species.
Extraction and Isolation
The isolation of this compound from the bark of Phellodendron species typically involves solvent extraction followed by chromatographic purification.
1. Preparation of Plant Material:
-
The dried bark of Phellodendron amurense or Phellodendron chinense is pulverized into a fine powder to increase the surface area for efficient extraction.
2. Solvent Extraction:
-
The powdered bark is extracted with a suitable organic solvent. A common method involves maceration or soxhlet extraction with methanol (B129727) or ethanol (B145695).[2] For instance, a 70% ethanol extract of Phellodendron chinense bark has been used for the isolation of various compounds.[3]
3. Fractionation of the Crude Extract:
-
The crude extract is concentrated under reduced pressure to yield a residue.
-
This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Lignans like this compound are typically found in the ethyl acetate or chloroform fractions.
4. Chromatographic Purification:
-
Column Chromatography: The fraction containing the target compound is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity.
-
Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often performed using preparative HPLC with a C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the standard method for the quantification of this compound in plant extracts.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/DAD detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, with a mixture of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) being a common choice.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength is set at the maximum absorbance of this compound, which is around 280 nm.
-
Column Temperature: The column is maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: A stock solution of pure this compound of known concentration is prepared in methanol. A series of dilutions are then made to construct a calibration curve.
-
Sample Solution: A known weight of the dried plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
3. Quantification:
-
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the standard solutions.
Signaling Pathway and Biological Activity
Lignans, including this compound, are known for their anti-inflammatory properties. The primary mechanism of action involves the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Anti-inflammatory signaling pathway modulated by this compound.
The diagram above illustrates how inflammatory stimuli activate the NF-κB and MAPK signaling cascades, leading to the transcription of pro-inflammatory genes. This compound is believed to exert its anti-inflammatory effects by inhibiting key components of these pathways, such as the IKK complex and various MAPKs, thereby reducing the production of inflammatory mediators.
Experimental Workflow
The following diagram outlines the general workflow for the comparative study of this compound from different plant sources.
Caption: Experimental workflow for comparative analysis of this compound.
This guide provides a foundational framework for the comparative study of this compound from Phellodendron amurense and Phellodendron chinense. Further research is warranted to establish definitive quantitative differences and to explore the full therapeutic potential of this promising bioactive compound.
References
Safety Operating Guide
Proper Disposal of 5,5'-Dimethoxylariciresinol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of 5,5'-Dimethoxylariciresinol, a lignan (B3055560) compound used in various research applications. Adherence to these protocols is essential for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: A dust mask or respirator may be necessary if handling large quantities or if there is a risk of generating dust.
Step-by-Step Disposal Procedure
1. Waste Collection and Segregation:
-
Solid Waste: Collect any unused or waste this compound powder in a designated hazardous waste container.[2] This includes any grossly contaminated items such as weigh boats, spatulas, or absorbent paper.
-
Contaminated Labware: Disposable items like gloves, pipette tips, and wipes that have come into contact with the chemical should be collected and treated as solid chemical waste.[2]
-
Segregation: Do not mix this waste with other waste streams unless you have confirmed chemical compatibility. Keep solid and liquid waste separate.
2. Waste Container and Labeling:
-
Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. The original product container is often a suitable choice for the unused solid.[2][3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[4] The label must also include:
-
The full chemical name: "this compound"
-
The primary hazard(s) associated with the waste (e.g., "Irritant," "Handle with Caution").
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or lab.
-
3. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[5][6]
-
Storage Limits: Adhere to the strict volume limits for waste stored in an SAA. Once these limits are reached, the waste must be transferred to a central accumulation area within three days.[7]
-
Container Management: Keep the waste container closed at all times except when adding waste.[4][5]
4. Arranging for Final Disposal:
-
Contact EHS: Do not dispose of this chemical in the regular trash or down the drain. Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for your hazardous waste.
-
Waste Pickup Request: Follow your institution's specific procedures for submitting a chemical waste pickup request, which can typically be done online.
5. Decontamination of Empty Containers:
-
The original product container must be properly decontaminated before it can be disposed of as non-hazardous trash.[8][9]
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., acetone).
-
Collect the rinsate (the solvent from rinsing) as hazardous liquid waste. Do not pour it down the drain.[8]
-
After rinsing with a solvent, rinse the container three times with water. This rinsate may be disposed of down the drain.[9]
-
-
Final Steps: Once decontaminated, remove or completely deface the original label.[3][9] Write "EMPTY" on the container and dispose of it in the appropriate recycling or trash receptacle, as per your institution's guidelines.
Hazardous Waste Storage Limits
The following table summarizes the quantitative limits for storing hazardous waste in a Satellite Accumulation Area (SAA) as mandated by the U.S. Environmental Protection Agency (EPA).
| Waste Type | Maximum Quantity Allowed in SAA | Action Required When Limit is Reached |
| Non-Acutely Hazardous Waste | 55 gallons | Date the container and move it to a central accumulation area within 3 calendar days.[5][6][7] |
| Acutely Hazardous Waste (Solid) | 1 kilogram (2.2 pounds) | Date the container and move it to a central accumulation area within 3 calendar days.[7] |
| Acutely Hazardous Waste (Liquid) | 1 quart | Date the container and move it to a central accumulation area within 3 calendar days.[6][7][10] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must always consult their institution's specific Environmental Health and Safety (EHS) policies and comply with all applicable local, state, and federal regulations regarding hazardous waste disposal.
References
- 1. 5,5'-Dimethoxylariciresil CAS#: 116498-58-9 [chemicalbook.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. vumc.org [vumc.org]
- 4. Guidelines for HW Satellite Accumulation Areas - Stevens EHS Consulting [stevensehs.com]
- 5. deq.virginia.gov [deq.virginia.gov]
- 6. Chapter 6 - Where Hazardous Waste Is Generated (Satellite Accumulation Areas) | Environment, Health and Safety [ehs.cornell.edu]
- 7. azdeq.gov [azdeq.gov]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Chemical Containers | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. mass.gov [mass.gov]
Personal protective equipment for handling 5,5'-Dimethoxylariciresinol
Standard Operating Procedure: Handling 5,5'-Dimethoxylariciresinol
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. In the absence of detailed toxicological data, this compound must be handled as a substance with unknown hazards. The following guidelines are based on standard best practices for handling novel or uncharacterized chemical compounds in a research laboratory setting. A thorough risk assessment should be conducted by the principal investigator and laboratory personnel before commencing any work.
Pre-Operational Safety and Logistics
Prior to handling this compound, it is crucial to have a comprehensive plan in place covering engineering controls, personal protective equipment, and emergency procedures.
Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Personnel Training:
-
All personnel must be trained on the principles of working with chemicals of unknown toxicity.
-
Personnel should be familiar with the location and operation of all safety equipment.
-
A designated area within the laboratory should be established for the handling and storage of this compound.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent exposure through all potential routes (inhalation, dermal, ocular).[3][4]
| PPE Item | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles. A face shield should be worn over safety glasses if there is a splash or explosion risk.[1][5] | Protects eyes from dust particles and splashes. |
| Hand Protection | Disposable nitrile or neoprene gloves. Consult a glove compatibility chart if available; otherwise, double-gloving is recommended.[1][5] | Prevents dermal absorption. Gloves must be inspected before use and changed immediately upon contamination.[4] |
| Body Protection | A flame-resistant or standard laboratory coat, fully buttoned.[1] | Protects skin from accidental contact. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[5] | Protects feet from spills. |
| Respiratory Protection | Generally not required if work is conducted within a fume hood. If procedures may generate significant dust or aerosols outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary.[1][5] | Prevents inhalation of airborne particles. |
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a clean, uncluttered area within a chemical fume hood for the procedure.
-
Assemble all necessary equipment and reagents.
-
Don the required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If transferring to a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Storage:
-
Store this compound in a clearly labeled, tightly sealed container.[1] The label should include the chemical name, date received/prepared, and a warning such as "Caution: Substance of Unknown Toxicity."[2][6]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Utilize secondary containment to prevent the spread of material in case of a spill.[1]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: Treat any spill as a major spill.[1] Evacuate the immediate area and notify your supervisor and institutional environmental health and safety (EHS) office. Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal Plan
Disposing of unknown or uncharacterized chemicals is costly and complex.[7][8] All waste generated from work with this compound must be considered hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in separate, compatible, and clearly labeled hazardous waste containers.[9]
-
The waste container label must include the full chemical name of all components, the words "Hazardous Waste," and the approximate percentages of each component.[6][9] Do not use abbreviations or chemical formulas.[10]
-
Never mix unknown chemical waste with other waste streams.[8]
-
-
Disposal Procedure:
-
Follow your institution's specific procedures for hazardous waste pickup.
-
Contact your institution's EHS office for guidance on the proper disposal of a chemical with no existing SDS.[7]
-
Triple-rinse any empty containers that held the substance with a suitable solvent. The rinsate must be collected as hazardous waste.[8]
-
Visual Workflow for Handling Chemicals of Unknown Hazard
Caption: Workflow for handling chemicals with unknown hazards.
References
- 1. twu.edu [twu.edu]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. hazmatschool.com [hazmatschool.com]
- 4. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. unmc.edu [unmc.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. uttyler.edu [uttyler.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
